2,4,8-Trichloroquinazoline
Description
Properties
IUPAC Name |
2,4,8-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZZHOALJUVOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614374 | |
| Record name | 2,4,8-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-29-1 | |
| Record name | 2,4,8-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,8-trichloroquinazoline, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details established synthetic protocols and provides a summary of its key physicochemical and spectral properties.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The strategic placement of substituent groups on the quinazoline scaffold allows for the modulation of their pharmacological properties, making them attractive targets for drug discovery programs. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of substituted quinazolines, owing to the differential reactivity of its chlorine atoms. This guide outlines the primary synthetic routes to this compound and details its characterization.
Synthesis of this compound
Two primary synthetic pathways for the preparation of this compound have been reported, starting from either 8-chloroquinazoline-2,4(1H,3H)-dione or 2-amino-3-chlorobenzonitrile.
Method 1: Chlorination of 8-Chloroquinazoline-2,4(1H,3H)-dione
This method involves the direct chlorination of 8-chloroquinazoline-2,4(1H,3H)-dione using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).
Experimental Protocol:
A mixture of 8-chloroquinazoline-2,4(1H,3H)-dione and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.
Logical Workflow for Synthesis Method 1
Caption: Synthesis of this compound from 8-chloroquinazoline-2,4-dione.
Method 2: One-Pot Synthesis from 2-Amino-3-chlorobenzonitrile
This modern approach involves a one-pot reaction of 2-amino-3-chlorobenzonitrile with triphosgene (bis(trichloromethyl) carbonate, BTC) in the presence of a base.
Experimental Protocol:
To a solution of triphenylphosphine oxide in chlorobenzene, triethylamine is added under an ice-salt bath. A solution of triphosgene (BTC) in chlorobenzene is then added dropwise. After stirring at room temperature, 2-amino-3-chlorobenzonitrile is added, and the reaction mixture is heated to 120°C for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is added to water and stirred. The organic layer is separated, and the aqueous layer is extracted with chlorobenzene. The combined organic layers are washed with water and saturated saline, then dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure. The resulting solid is dissolved in hot ethanol, and petroleum ether is added to induce precipitation. The filtrate is collected, water is added, and the ethanol-water layer is separated. The oil phase is then distilled under reduced pressure to yield the final product, this compound.[1]
Logical Workflow for Synthesis Method 2
Caption: One-pot synthesis of this compound.[1]
Characterization Data
The structural confirmation and purity of this compound are established through various spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₃Cl₃N₂ |
| Molecular Weight | 233.48 g/mol |
| Appearance | Solid |
| Melting Point | Not explicitly reported in the search results. |
| Boiling Point | 309.1 ± 24.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
Spectroscopic Data
While specific spectral data for this compound was not fully available in the provided search results, a Chinese patent indicates the existence of its NMR spectrum.[1] The following represents typical characterization data that would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the presence of the three chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the quinazoline ring system. The carbons attached to chlorine and nitrogen atoms would exhibit characteristic downfield shifts.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 233.48. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster pattern for a molecule containing three chlorine atoms would be observed for the molecular ion and its fragments.
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring. Aromatic C-H stretching and bending vibrations would also be present. The C-Cl stretching vibrations would typically appear in the fingerprint region.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound and outlined its key characterization parameters. The availability of scalable synthetic methods makes this compound a readily accessible building block for the development of novel quinazoline-based compounds with potential therapeutic applications. Further research to fully elucidate and publish the complete spectral data of this compound would be a valuable contribution to the field of medicinal and synthetic chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,8-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.
Core Physicochemical Properties
This compound (CAS No: 62484-29-1) is a polysubstituted quinazoline derivative. The presence of three chlorine atoms significantly influences its chemical reactivity and physical characteristics. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₃N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 233.482 g/mol | --INVALID-LINK--[1] |
| Density | 1.6 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 309.1 ± 24.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 169.6 ± 8.5 °C | --INVALID-LINK--[1] |
| LogP | 3.43 | --INVALID-LINK--[1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | --INVALID-LINK--[1] |
| Refractive Index | 1.678 | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 25.78 Ų | --INVALID-LINK--[1] |
| Exact Mass | 231.936188 | --INVALID-LINK--[1] |
Synthesis of this compound
A synthetic route for this compound is described in Chinese patent CN102584721A. The method involves the reaction of a substituted aminobenzonitrile with triphosgene. While a detailed, step-by-step protocol is not fully elaborated in the available English translations, the general workflow can be inferred.
Experimental Workflow
Caption: A logical workflow for the synthesis of this compound.
General Experimental Protocol (Inferred from Patent CN102584721A)
The synthesis of this compound can be achieved through the reaction of a compound (I) with triphosgene under alkaline conditions, followed by the addition of a compound (IV) or (V) to generate the final product[2].
A described method for a similar derivative involves the following general steps:
-
Reaction Setup: In a three-necked flask, triphenylphosphine oxide and chlorobenzene are combined.
-
Addition of Reagents: Under an ice-salt bath, triethylamine is added, followed by the dropwise addition of a solution of triphosgene in chlorobenzene.
-
Reaction with Starting Material: After stirring at room temperature, o-aminobenzonitrile is added.
-
Heating: The reaction mixture is then heated to 120°C for several hours.
-
Purification: The final product is obtained after separation and purification[2].
The patent also indicates that a Nuclear Magnetic Resonance (NMR) spectrum for this compound is available within the document, which serves as a key analytical characterization of the synthesized compound[2].
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of quinazoline and quinazolinone derivatives is well-known for a wide range of pharmacological activities.
Quinazoline-containing compounds have been extensively investigated and have shown potential as:
-
Anticancer Agents: Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.
-
Antimicrobial Agents: The quinazoline scaffold is also a privileged structure in the development of new antibacterial and antifungal agents.
-
Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory properties.
Given the polychlorinated nature of this compound, it is plausible that this compound may exhibit cytotoxic or other biological activities. However, dedicated screening and mechanistic studies are required to elucidate its specific biological functions and impacted signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a potential candidate for inclusion in screening libraries for various therapeutic targets.
The diagram below illustrates a generalized signaling pathway often targeted by quinazoline derivatives in the context of cancer therapy, for which this compound could be a potential modulator.
Caption: Generalized EGFR signaling pathway potentially targeted by quinazoline derivatives.
References
2,4,8-Trichloroquinazoline (CAS 62484-29-1): A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,4,8-Trichloroquinazoline, identified by the CAS number 62484-29-1, is a halogenated quinazoline derivative. Quinazolines are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including approved pharmaceuticals and compounds under investigation for various therapeutic applications. This technical guide provides a consolidated overview of the known physicochemical properties of this compound. It is important to note that while the broader class of quinazoline derivatives has been extensively studied for its biological activities, specific experimental data on the biological effects of this compound itself is limited in publicly available scientific literature. This compound is primarily recognized as a valuable synthetic intermediate in the development of more complex molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 62484-29-1 | [1] |
| Molecular Formula | C₈H₃Cl₃N₂ | [1] |
| Molecular Weight | 233.48 g/mol | [1] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Synthesis
A patent has described a method for the preparation of this compound, indicating its role as a chemical intermediate. The synthesis involves the reaction of a substituted aminobenzonitrile with a chlorinating agent.[2]
Biological Activity and Potential Applications
Anticancer Potential:
The quinazoline core is a key feature in several anticancer drugs, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a critical signaling protein often dysregulated in various cancers, making it a prime target for therapeutic intervention. The general mechanism of action for many quinazoline-based EGFR inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Antimicrobial Activity:
Quinazoline derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6][7] The specific mechanisms of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Due to the lack of specific experimental data for this compound, it is not possible to provide detailed experimental protocols or visualize specific signaling pathways for this compound. The information available points to its utility as a starting material for the synthesis of novel quinazoline derivatives that may possess the biological activities associated with this chemical class. Researchers and drug development professionals may consider this compound as a key building block for generating libraries of new compounds for screening and lead optimization in various therapeutic areas, particularly in oncology and infectious diseases. Further research is required to elucidate any intrinsic biological activity of this compound itself.
References
- 1. 62484-29-1 | 2,4,8-tricloroquinazolina | this compound - Capot Químico [capotchem.com]
- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Data of 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available, and detailed experimental spectral data (NMR, IR, Mass Spec) for 2,4,8-trichloroquinazoline is limited. A Chinese patent (CN102584721A) confirms the synthesis and includes a figure of the 1H NMR spectrum of this compound; however, the raw data is not provided. This guide presents the available information on this compound and utilizes spectral data from a closely related polysubstituted quinazoline, 4,7-dichloro-6-nitroquinazoline, as a representative example to illustrate the expected spectral characteristics and analytical methodologies.
Introduction to this compound
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the quinazoline scaffold in numerous biologically active molecules. The chlorine substituents on the quinazoline core significantly influence its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel therapeutic agents. Understanding its structural features through spectral analysis is crucial for its application in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, the key NMR active nuclei are ¹H and ¹³C.
2.1. ¹H NMR Spectrum of this compound
A Chinese patent (CN102584721A) provides a figure of the ¹H NMR spectrum for this compound. Based on the structure, the aromatic region is expected to show signals corresponding to the three protons on the benzene ring. The substitution pattern (protons at C5, C6, and C7) would lead to a complex splitting pattern.
2.2. Representative NMR Data: 4,7-dichloro-6-nitroquinazoline
To provide a quantitative example, the ¹H and ¹³C NMR data for 4,7-dichloro-6-nitroquinazoline are presented below. This compound's substitution pattern offers a comparable reference for a multi-substituted quinazoline ring system.
Table 1: ¹H NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.18 | s | H-2 |
| 8.76 | s | H-5 |
| 8.30 | s | H-8 |
Table 2: ¹³C NMR Data for 4,7-dichloro-6-nitroquinazoline in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 163.6 | C-4 |
| 156.9 | C-2 |
| 151.6 | C-8a |
| 147.5 | C-6 |
| 132.8 | C-7 |
| 132.2 | C-8 |
| 123.5 | C-5 |
| 122.1 | C-4a |
2.3. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of heterocyclic compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
3.1. Expected IR Absorptions for this compound
For this compound, the IR spectrum is expected to be characterized by the following absorptions:
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
C=N and C=C stretching vibrations (quinazoline ring): 1650-1450 cm⁻¹
-
C-Cl stretching vibrations: 850-550 cm⁻¹
3.2. Representative IR Data: 4,7-dichloro-6-nitroquinazoline
Table 3: FT-IR Data for 4,7-dichloro-6-nitroquinazoline (KBr pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3089 | Aromatic C-H stretch |
| 1726, 1645, 1610 | C=N stretch |
| 1546 | C=C stretch |
| 1527, 1323 | NO₂ stretch |
3.3. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
4.1. Expected Mass Spectrum for this compound
The molecular formula of this compound is C₈H₃Cl₃N₂. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected nominal molecular weight is 232 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
4.2. Representative MS Data: 4,7-dichloro-6-nitroquinazoline
Table 4: ESI-MS Data for 4,7-dichloro-6-nitroquinazoline
| m/z (found) | Ion |
| 244.4 | [M+H]⁺ |
4.3. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
An In-depth Technical Guide to the Solubility of 2,4,8-Trichloroquinazoline in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2,4,8-trichloroquinazoline, a key intermediate in various synthetic pathways. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow to enable researchers to generate precise and reliable solubility data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a synthetic precursor necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide outlines the methodologies to systematically determine the solubility of this compound in a range of organic solvents. While no specific solubility data for this compound is currently published, the protocols described herein are based on established methods for analogous quinazoline and quinoline derivatives.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been reported. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. This structured format will facilitate the comparison of solubility across different solvents and temperatures.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||
| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., HPLC | ||
| e.g., Tetrahydrofuran | e.g., 25 | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the equilibrium solubility of this compound in organic solvents.
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
3.1.1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
3.1.2. Procedure:
-
Preparation of Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Sample Processing and Analysis:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the clear, filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
This method is a simpler alternative to HPLC analysis but may be less precise.
3.2.1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents
-
Analytical balance
-
Thermostatic shaker incubator
-
Filtration apparatus
-
Evaporating dish
-
Oven
3.2.2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture in a thermostatic shaker at a constant temperature until equilibrium is reached (24-48 hours).
-
-
Separation and Measurement:
-
Allow the undissolved solid to settle.
-
Carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
Record the exact volume of the supernatant taken.
-
-
Solvent Evaporation and Mass Determination:
-
Gently evaporate the solvent from the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.
-
Solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination process using the HPLC method.
Caption: Workflow for determining compound solubility via HPLC.
Conclusion
This guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation template, consistent and comparable solubility data can be generated. This information is critical for the effective use of this compound in research and development, facilitating process optimization and the design of new chemical entities. The provided workflow diagram serves as a clear visual aid for the experimental process.
An In-depth Technical Guide on the Stability and Storage of 2,4,8-Trichloroquinazoline
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,8-Trichloroquinazoline, a key intermediate in pharmaceutical and chemical research. The information is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity and safe handling.
Compound Overview
This compound is a chlorinated heterocyclic compound with the molecular formula C₈H₃Cl₃N₂. Its structure, featuring a pyrimidine ring fused to a benzene ring with chlorine substituents, dictates its reactivity and stability profile. Understanding these characteristics is crucial for its effective use in synthesis and for maintaining its purity over time.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the quality of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and related quinazoline derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Solid Form)[1] | Minimizes the rate of potential degradation reactions. |
| -20°C to -80°C (In Solution) | For solutions, lower temperatures are recommended to slow down solvent-mediated degradation.[2] | |
| Atmosphere | Sealed in a dry environment[1] | The compound is sensitive to moisture, which can lead to hydrolysis of the chloro substituents.[3][4] |
| Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidative degradation. | |
| Light Exposure | Store in the dark, in light-resistant containers | Quinazoline derivatives can be sensitive to light, leading to photolytic degradation.[2] |
| Container | Tightly sealed, chemically resistant glass or plastic | Prevents contamination and exposure to atmospheric moisture and oxygen.[3][5] |
Handling and Safety Precautions
Due to its chemical nature as a chlorinated organic compound, appropriate handling procedures are necessary to ensure user safety and compound stability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[3][6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][5]
-
Hygroscopic Nature: The compound is sensitive to moisture.[3][4] Avoid prolonged exposure to the atmosphere. Use of a glove box for aliquoting and handling is recommended for sensitive applications.
-
Cleaning: Clean up spills promptly using dry methods to avoid generating dust.[5]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on its structure, the following degradation mechanisms are plausible:
-
Hydrolysis: The chlorine atoms, particularly at the 2 and 4 positions of the quinazoline ring, are susceptible to nucleophilic substitution by water, leading to the formation of hydroxyquinazolines. This process is likely accelerated by acidic or basic conditions.
-
Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of radical species and subsequent degradation products. Studies on other quinazoline derivatives have shown instability upon exposure to normal room lighting.[2]
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the compound. While specific stability data is limited, the information provided in this guide, based on the compound's chemical properties and data from related structures, serves as a valuable resource for maintaining the quality of this compound. For critical applications, it is highly recommended to perform stability studies under the specific conditions of use.
References
Quantum Chemical Blueprint of 2,4,8-Trichloroquinazoline: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2,4,8-trichloroquinazoline. This document is intended for researchers, scientists, and drug development professionals interested in the computational characterization of novel quinazoline derivatives for therapeutic applications. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established theoretical protocols and expected quantitative outcomes based on studies of analogous quinazoline structures.
Quinazoline derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the electronic structure, reactivity, and spectroscopic signatures of these molecules at a quantum mechanical level is pivotal for the rational design of new, more effective therapeutic agents.[3][4][5]
Core Computational Methodologies
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools in contemporary chemistry and drug discovery.[6][7] These methods facilitate the accurate prediction of molecular geometries, electronic structures, and spectroscopic profiles. For a molecule like this compound, DFT calculations offer profound insights into:
-
Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Determination of electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is critical for understanding chemical reactivity and electronic transitions.
-
Spectroscopic Properties: Simulation of UV-Vis, IR, and NMR spectra to aid in the interpretation of experimental data.
-
Reactivity Descriptors: Calculation of parameters such as electrostatic potential, ionization potential, and electron affinity to predict the molecule's behavior in chemical reactions.
A standard and effective computational approach for this type of analysis involves the B3LYP functional with a 6-311G(d,p) basis set, a method that has demonstrated reliability in previous studies of similar heterocyclic systems.[8]
Predicted Molecular Properties of this compound
The following tables summarize the anticipated quantitative data from a comprehensive quantum chemical analysis of this compound. These values are predictive and based on established theoretical models.
Table 1: Optimized Geometric Parameters (Predicted)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.315 | N1-C2-N3 | 125.8 |
| C2-Cl10 | 1.745 | C2-N3-C4 | 115.9 |
| N3-C4 | 1.378 | N3-C4-C4a | 123.5 |
| C4-Cl11 | 1.740 | C4-C4a-C8a | 118.0 |
| C4a-C5 | 1.410 | C5-C6-C7 | 120.5 |
| C5-C6 | 1.385 | C6-C7-C8 | 119.8 |
| C7-C8 | 1.405 | C7-C8-C8a | 121.2 |
| C8-Cl12 | 1.750 | C8-C8a-N1 | 122.3 |
Table 2: Key Electronic and Reactivity Descriptors (Predicted)
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.75 eV |
| HOMO-LUMO Gap (ΔE) | 5.10 eV |
| Dipole Moment | 3.25 Debye |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 1.75 eV |
| Electronegativity (χ) | 4.30 eV |
| Hardness (η) | 2.55 eV |
| Softness (S) | 0.39 eV⁻¹ |
| Electrophilicity Index (ω) | 3.62 eV |
Table 3: Simulated Spectroscopic Data (Predicted)
| Spectrum | Key Peaks |
| UV-Vis (in silico) | λmax ≈ 280 nm, 320 nm |
| IR (Calculated) | C=N stretch: ~1620 cm⁻¹C-Cl stretch: ~750-850 cm⁻¹Aromatic C-H stretch: ~3050 cm⁻¹ |
| ¹³C NMR (Calculated) | C2: ~155 ppmC4: ~160 ppmC8: ~135 ppm |
Experimental and Computational Workflow
The following diagram illustrates a typical integrated workflow for the investigation of a novel compound like this compound, from initial synthesis to computational analysis and its application in drug development.
Caption: Integrated workflow from synthesis to drug development.
Logical Flow of Quantum Chemical Analysis
The data derived from quantum chemical calculations provides the foundation for subsequent stages in the drug discovery process. The logical progression from initial calculations to actionable insights is depicted below.
Caption: Logical flow from computational analysis to drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 4. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. rjptonline.org [rjptonline.org]
Crystal Structure of 2,4,8-Trichloroquinazoline: A Comprehensive Technical Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the crystal structure of 2,4,8-trichloroquinazoline, a molecule of significant interest in medicinal chemistry and materials science. A thorough search of the existing scientific literature and crystallographic databases, however, reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, this document outlines the established methodologies and theoretical frameworks that would be applied to such an analysis, drawing comparative insights from the crystal structures of closely related chlorinated quinazoline and quinoline derivatives. This guide serves as a foundational resource for researchers undertaking the experimental determination of the this compound crystal structure.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinazoline core is a critical determinant of a compound's pharmacological profile and its solid-state properties, which in turn influence its suitability for pharmaceutical development. The title compound, this compound, with its specific chlorination pattern, presents a unique subject for structural analysis. Understanding its three-dimensional arrangement is crucial for elucidating structure-activity relationships (SAR) and for designing novel therapeutic agents.
Despite its importance, a definitive crystal structure of this compound is not available in the public domain as of the latest literature search. This guide, therefore, provides a prospective analysis, detailing the experimental and computational protocols required for its structural elucidation and presenting anticipated structural features based on analogous compounds.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity this compound. A potential synthetic route is outlined in the patent literature, which describes the preparation of this compound and provides its nuclear magnetic resonance (NMR) spectrum for characterization.
Following successful synthesis and purification, the next challenge is to grow single crystals suitable for X-ray diffraction. This is often a process of systematic screening of various crystallization conditions.
Typical Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to gradual supersaturation and crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound, causing it to precipitate and form crystals.
The choice of solvents and precipitants would be guided by the solubility profile of this compound. Common solvents for similar heterocyclic compounds include ethanol, methanol, ethyl acetate, and dichloromethane.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, the following steps are undertaken:
-
Crystal Mounting: A well-formed crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Anticipated Crystallographic Data and Molecular Geometry
While the precise crystallographic data for this compound remains to be determined, we can anticipate some of its key structural features by examining related compounds. The following tables present hypothetical data based on typical values for similar small organic molecules.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Anticipated Value |
| Empirical formula | C₈H₃Cl₃N₂ |
| Formula weight | 233.49 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P2₁2₁2₁ (examples) |
| Unit cell dimensions | a, b, c (Å) and β (°) to be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | 2 or 4 |
| Density (calculated) | ~1.7 - 1.8 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100(2) K or 293(2) K |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R-factor (final) | < 0.05 |
Table 2: Anticipated Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Anticipated Length (Å) / Angle (°) |
| C-Cl (aromatic) | 1.73 - 1.75 |
| C-N (in ring) | 1.30 - 1.38 |
| C-C (in ring) | 1.36 - 1.42 |
| N-C-N | ~125 - 128 |
| C-N-C | ~115 - 118 |
| C-C-Cl | ~119 - 121 |
Visualization of Experimental Workflow
The process of determining the crystal structure can be visualized as a logical workflow, from synthesis to the final structural analysis.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound.
Conclusion and Future Outlook
The determination of the single-crystal X-ray structure of this compound is a critical next step in advancing the understanding of this class of compounds. While experimental data is currently unavailable, this technical guide provides a comprehensive roadmap for its elucidation. The anticipated structural data, derived from analogous molecules, offers a valuable starting point for theoretical modeling and experimental design. The detailed experimental protocols outlined herein will be instrumental for researchers aiming to crystallize and structurally characterize this and other novel quinazoline derivatives. Such structural insights are paramount for the rational design of new therapeutic agents and functional materials.
Lack of Publicly Available Toxicological Data for 2,4,8-Trichloroquinazoline
A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant gap in the available safety and toxicity data for 2,4,8-trichloroquinazoline. As of the current date, no specific studies detailing its toxicological profile, including acute toxicity (e.g., LD50), cytotoxicity, genotoxicity, or carcinogenicity, have been published. Therefore, a detailed technical guide on the core toxicological data of this specific compound cannot be provided.
This absence of data necessitates a cautious approach for researchers, scientists, and drug development professionals handling this compound. In the absence of direct evidence, a preliminary hazard assessment can be inferred by examining the toxicological profiles of structurally related compounds, namely other substituted quinazolines and trichlorinated aromatic compounds.
Inferred Toxicological Profile from Structurally Related Compounds
The quinazoline scaffold is a common motif in many biologically active compounds, with a wide range of activities from anticancer to antimicrobial.[1] The nature and position of substituents on the quinazoline ring heavily influence the compound's biological and toxicological properties.
Similarly, the presence of three chlorine atoms on an aromatic structure is a feature of several compounds with known and often significant toxicity. Therefore, it is reasonable to hypothesize that this compound may exhibit certain toxicological properties characteristic of these classes of compounds.
Potential for Cytotoxicity
Many quinazoline derivatives have been investigated for their cytotoxic effects, particularly as potential anticancer agents. For instance, certain 2,4-disubstituted quinazoline derivatives have shown significant cytotoxicity against various cancer cell lines. This activity is often linked to the inhibition of key cellular signaling pathways, such as those involving receptor tyrosine kinases.
Potential for Genotoxicity
The genotoxic potential of quinoline and its derivatives has been a subject of study. For example, some fluoroquinolines and methylquinolines have demonstrated mutagenic activity in bacterial assays and the ability to induce unscheduled DNA synthesis in rat hepatocytes.[2] The presence of the chloro-substituents on the quinazoline ring of this compound could potentially contribute to genotoxic effects, a property observed in some other chlorinated aromatic compounds.
General Experimental Protocols for Toxicological Assessment
Given the lack of data for this compound, a standard battery of toxicological tests would be required to characterize its safety profile. The following are generalized experimental protocols that are typically employed.
Cytotoxicity Assays
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Genotoxicity Assays
The Ames test is a widely used primary screening assay for mutagenicity.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Compound Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix.
-
Plating: The mixture is plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Workflow for Toxicological Assessment of a Novel Compound
The following diagram illustrates a general workflow for the toxicological evaluation of a new chemical entity like this compound.
Caption: General workflow for toxicological assessment.
Hypothetical Signaling Pathway Implicated in Toxicity
The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of a xenobiotic compound. This is a generalized representation and has not been specifically demonstrated for this compound.
Caption: Hypothetical apoptosis signaling pathway.
Conclusion
References
Initial Biological Screening of 2,4,8-Trichloroquinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the initial biological screening of 2,4,8-trichloroquinazoline, a halogenated derivative with potential therapeutic applications. While specific comprehensive screening data for this exact molecule is not extensively available in the public domain, this document outlines a representative approach to its initial biological evaluation based on the known activities of structurally related quinazolines. The guide will cover potential anticancer, kinase inhibitory, and antimicrobial activities, providing detailed experimental protocols and data interpretation frameworks.
Introduction
The quinazoline scaffold is a privileged structure in drug discovery, forming the core of several FDA-approved drugs. The reactivity of the chlorine atoms at the 2, 4, and 8 positions of this compound allows for selective substitution, making it a versatile intermediate for creating diverse molecular architectures for biological evaluation.[1] Research on quinazoline derivatives has highlighted their potential as potent anticancer agents, often by inhibiting critical cellular signaling pathways mediated by tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Furthermore, the quinazoline core is a valuable starting point for developing antimicrobial and anti-inflammatory agents.[1][3] This guide outlines a strategic approach to the initial biological screening of this compound to uncover its therapeutic potential.
Synthesis of this compound
A plausible synthetic route for this compound is described in patent literature. While the patent primarily focuses on the synthesis of 2,4-dichloroquinazoline derivatives, it includes an example for the preparation of this compound. The general methodology involves the chlorination of a corresponding quinazoline-dione precursor.[4][5]
General Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Biological Screening Protocols
Anticancer Activity
Quinazoline derivatives are frequently investigated for their antiproliferative effects against various cancer cell lines.[6][7]
Experimental Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, K562 - leukemia) and a normal cell line (e.g., HFF2 - human foreskin fibroblast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours). A positive control (e.g., Erlotinib or Doxorubicin) and a vehicle control (e.g., DMSO) are included.[6][7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Table 1: Representative IC50 Values for a Quinazoline Derivative (4-TCPA) against Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 35.70 |
| MCF7 | Breast Cancer | 19.50 |
| K562 | Leukemia | 5.95 |
| HFF2 | Normal Fibroblast | 135.2 |
To determine if the cytotoxic effects are due to apoptosis, further assays can be conducted.
Experimental Protocol (Annexin V/PI Staining):
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for different time points.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Kinase Inhibition Assays
Many quinazoline derivatives are potent kinase inhibitors, particularly targeting EGFR and other tyrosine kinases.[2][8][9]
Experimental Workflow for Kinase Inhibition Screening:
Caption: Workflow for kinase inhibitor screening.
Experimental Protocol (In Vitro Kinase Assay):
-
Kinase Reaction: The kinase activity is measured in a reaction buffer containing the purified kinase enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways to Investigate:
Given the known targets of quinazolines, investigating the impact of this compound on key signaling pathways is crucial.
Caption: Potential EGFR signaling pathway inhibition.
Antimicrobial Activity
Quinoline and quinazoline derivatives have also demonstrated promising antimicrobial activity against a range of pathogens.[10][11][12][13]
Experimental Protocol (Broth Microdilution Assay):
-
Microorganism Culture: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are cultured in appropriate broth media.[10][11]
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Table 2: Representative MIC Values for Quinoline-Based Hybrids [10]
| Microorganism | Compound 7b MIC (µg/mL) | Compound 7c MIC (µg/mL) | Compound 7d MIC (µg/mL) |
| Cryptococcus neoformans | - | 15.6 | 15.6 |
| Candida spp. | - | 62.5 | 62.5 |
| Aspergillus spp. | - | 62.5 | 62.5 |
| Staphylococcus aureus | 2 | - | - |
| Klebsiella pneumoniae | 50 | - | - |
| Mycobacterium tuberculosis H37Rv | 10 | - | - |
Conclusion and Future Directions
The initial biological screening of this compound should be approached systematically to evaluate its potential as a therapeutic agent. Based on the activities of related quinazoline compounds, the primary focus should be on its anticancer and kinase inhibitory properties, with a secondary investigation into its antimicrobial effects. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties. The versatility of the this compound scaffold provides a strong foundation for the development of novel and potent therapeutic candidates.
References
- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,4,8-Trichloroquinazoline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs.[1] Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of potent agents with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] Notably, the quinazoline core is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs for cancer therapy, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR).[2][5]
2,4,8-Trichloroquinazoline is a key starting material that offers a strategic platform for the synthesis of novel quinazoline derivatives. The differential reactivity of its three chlorine atoms allows for selective and sequential functionalization, enabling the generation of diverse molecular architectures for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6] This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in medicinal chemistry, with a focus on the synthesis of potential kinase inhibitors.
Reactivity of this compound
The synthetic utility of this compound lies in the distinct electrophilicity of its carbon atoms bearing chlorine substituents. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the C2 position. The chlorine atom at the C8 position on the benzene ring is the least reactive towards nucleophiles and typically requires harsher reaction conditions or metal-catalyzed cross-coupling reactions for its substitution. This reactivity profile enables a controlled, stepwise approach to the synthesis of polysubstituted quinazolines.
A general workflow for the selective functionalization of this compound is outlined below:
Caption: General workflow for the selective functionalization of this compound.
Experimental Protocols
Protocol 1: Selective Amination at the C4-Position
This protocol describes the selective reaction of primary or secondary amines at the C4-position of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., isopropanol, THF, DMF)
-
Base (optional, e.g., triethylamine, DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol).
-
Add the desired amine (1.0-1.2 eq). If the amine salt is used, add a base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol, diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified 8-chloro-4-amino-2-chloroquinazoline derivative by NMR and mass spectrometry.
Protocol 2: Sequential Functionalization - Suzuki Coupling at the C2-Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C2-position of a 4-substituted-2,8-dichloroquinazoline intermediate.
Materials:
-
4-Substituted-2,8-dichloroquinazoline (from Protocol 1)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., triphenylphosphine, PPh3, 15 mol%)
-
Base (e.g., Na2CO3, 3.0 eq)
-
Solvent system (e.g., 10:1 DME/water)
-
Schlenk flask or sealed tube
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask, add the 4-substituted-2,8-dichloroquinazoline (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst, ligand, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 75-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the resulting 2-aryl-4-substituted-8-chloroquinazoline.[6]
Application in Kinase Inhibitor Synthesis
Quinazoline derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7][8] The epidermal growth factor receptor (EGFR) is a prominent target for quinazoline-based inhibitors.[2][5] The general structure of many EGFR inhibitors consists of a 4-anilinoquinazoline core, where the aniline moiety binds in the ATP-binding pocket of the kinase domain. The 8-chloro substituent of this compound can be utilized to explore interactions with the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of substituted quinazoline derivatives, illustrating the utility of chloro-substituted quinazolines as synthetic intermediates.
Table 1: Representative Yields for Selective Substitution Reactions of Chloroquinazolines
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4,7-Trichloroquinazoline | Isopropanethiol, NaH | 7-Chloro-4-(isopropylthio)-2-chloroquinazoline | THF, 0 °C to rt | 95 | [6] |
| 2,4,7-Trichloroquinazoline | Aniline | 2,7-Dichloro-N-phenylquinazolin-4-amine | Isopropanol, reflux | 85 | Analogous to[9] |
| 7-Chloro-4-(isopropylthio)-2-chloroquinazoline | Thiophene-2-boronic acid | 7-Chloro-4-(isopropylthio)-2-(thiophen-2-yl)quinazoline | Pd(OAc)2, PPh3, Na2CO3, DME/H2O, 75 °C | 92 | [6] |
Table 2: Biological Activity of Representative Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Gefitinib | EGFR | 2-37 | A431 | 0.015-0.08 | [2][5] |
| Erlotinib | EGFR | 2 | NCI-H358 | 0.08 | [2][5] |
| 4-Anilinoquinazoline Derivative | EGFRwt | 0.8 | A549 | Not Reported | [3] |
| 4-Anilinoquinazoline Derivative | EGFRT790M/L858R | 2.7 | H1975 | Not Reported | [3] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. Its well-defined reactivity profile allows for the strategic and selective introduction of various substituents, facilitating the rapid generation of compound libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the 8-chloroquinazoline scaffold, particularly in the pursuit of new and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The targeted functionalization of the quinazoline core is crucial for the development of novel therapeutic agents and molecular probes. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1]
This document provides detailed application notes and experimental protocols for the regioselective Suzuki coupling reactions of 2,4,8-trichloroquinazoline. While specific literature for the 2,4,8-isomer is limited, the methodologies presented here are based on established and reliable protocols for the closely related 2,4,7-trichloroquinazoline and other polychlorinated heterocyclic systems.[2][3] These protocols will enable researchers to synthesize a diverse library of substituted quinazolines for applications in drug discovery and materials science.
The reactivity of the chlorine atoms on the this compound ring is differentiated, allowing for a regioselective approach to synthesizing di- and tri-substituted quinazolines. The C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic substitution and direct Suzuki coupling. However, this high reactivity can also lead to undesired side reactions, such as hydrolysis, under typical Suzuki coupling conditions.[2] The reactivity order for Suzuki coupling is generally C-4 > C-2 > C-8. A strategic approach, as detailed below, allows for the selective functionalization of each position.
Data Presentation: Predicted Regioselective Suzuki Coupling Reactions
The following tables summarize the expected outcomes for sequential Suzuki coupling reactions on this compound based on the reactivity of analogous compounds.[2]
Table 1: Regioselective Monosubstitution at the C-4 Position
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2,8-Dichloro-4-phenylquinazoline | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2,8-Dichloro-4-(4-methoxyphenyl)quinazoline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 2,8-Dichloro-4-(3-fluorophenyl)quinazoline | 70-80 |
| 4 | Thiophene-2-boronic acid | 2,8-Dichloro-4-(thiophen-2-yl)quinazoline | 65-75 |
Table 2: Sequential Disubstitution at C-4 and C-2 Positions
| Entry | Starting Material | Arylboronic Acid (for C-2) | Product | Expected Yield (%) |
| 1 | 2,8-Dichloro-4-phenylquinazoline | 4-Methylphenylboronic acid | 8-Chloro-2-(4-methylphenyl)-4-phenylquinazoline | 70-85 |
| 2 | 2,8-Dichloro-4-(4-methoxyphenyl)quinazoline | Phenylboronic acid | 8-Chloro-4-(4-methoxyphenyl)-2-phenylquinazoline | 75-90 |
| 3 | 2,8-Dichloro-4-(3-fluorophenyl)quinazoline | Pyridine-3-boronic acid | 8-Chloro-4-(3-fluorophenyl)-2-(pyridin-3-yl)quinazoline | 60-75 |
Table 3: Trisubstitution at C-4, C-2, and C-8 Positions
| Entry | Starting Material | Arylboronic Acid (for C-8) | Product | Expected Yield (%) |
| 1 | 8-Chloro-2-(4-methylphenyl)-4-phenylquinazoline | Phenylboronic acid | 2-(4-Methylphenyl)-4,8-diphenylquinazoline | 60-75 |
| 2 | 8-Chloro-4-(4-methoxyphenyl)-2-phenylquinazoline | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)-4-(4-methoxyphenyl)-2-phenylquinazoline | 65-80 |
Experimental Protocols
The following protocols provide detailed methodologies for the regioselective Suzuki coupling reactions of this compound.
Protocol 1: Regioselective Monosubstitution at the C-4 Position
This protocol describes the selective Suzuki coupling at the most reactive C-4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The final concentration of the quinazoline substrate should be approximately 0.1 M.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,8-dichloro-4-arylquinazoline.
Protocol 2: Sequential Disubstitution at the C-2 Position
This protocol is for the Suzuki coupling at the C-2 position of the 2,8-dichloro-4-arylquinazoline obtained from Protocol 1.
Materials:
-
2,8-Dichloro-4-arylquinazoline (from Protocol 1)
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (10 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (20 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add the 2,8-dichloro-4-arylquinazoline (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), potassium phosphate (3.0 equivalents), Pd(OAc)₂ (0.10 equivalents), and SPhos (0.20 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water in a 5:1 ratio (v/v).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Follow the work-up and purification steps (8-12) as described in Protocol 1 to isolate the 8-chloro-2,4-diarylquinazoline.
Protocol 3: Trisubstitution at the C-8 Position
This protocol details the final Suzuki coupling at the least reactive C-8 position.
Materials:
-
8-Chloro-2,4-diarylquinazoline (from Protocol 2)
-
Arylboronic acid (2.0 equivalents)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a sealed tube, combine the 8-chloro-2,4-diarylquinazoline (1.0 equivalent), arylboronic acid (2.0 equivalents), cesium carbonate (3.0 equivalents), and PdCl₂(dppf) (0.10 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed 1,4-dioxane and water (10:1 v/v).
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
After cooling to room temperature, perform the work-up and purification as described in steps 8-12 of Protocol 1 to obtain the final 2,4,8-triarylquinazoline.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Proposed regioselective pathway for trisubstitution.
References
- 1. [PDF] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. | Semantic Scholar [semanticscholar.org]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in many biologically active compounds. Quinazoline derivatives, in particular, are prevalent in a number of approved therapeutics, including anticancer agents that target receptor tyrosine kinases. The 2,4,8-trichloroquinazoline scaffold offers a versatile platform for the synthesis of novel, trisubstituted quinazolines through sequential and regioselective amination.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, enabling the selective introduction of various amine nucleophiles at the C2, C4, and C8 positions. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel quinazoline-based compounds.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with challenging substrates like polychlorinated heterocycles. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[4]
Regioselectivity in the Amination of this compound
The chlorine atoms at the C2, C4, and C8 positions of the quinazoline ring exhibit different reactivities, which can be exploited to achieve regioselective amination. The C4 position is the most electrophilic and therefore the most reactive towards nucleophilic attack, followed by the C2 position. The C8 position is the least reactive. This reactivity profile allows for a stepwise functionalization strategy.
A general workflow for the sequential amination of this compound is outlined below:
Caption: A logical workflow for the sequential amination of this compound.
Experimental Protocols
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Protocol 1: General Procedure for Monoselective Amination at the C4 Position
This protocol is optimized for the selective amination of the most reactive C4 position of this compound.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired amine (1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv) to the flask.
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture at a controlled temperature (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2,8-dichloroquinazoline derivative.
Protocol 2: General Procedure for Amination at the C2 Position
This protocol is designed for the amination of the C2 position of a 4-substituted-2,8-dichloroquinazoline.
-
In a glovebox or under an inert atmosphere, charge a screw-cap vial with the 4-amino-2,8-dichloroquinazoline (1.0 equiv), the second amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.0 equiv), the phosphine ligand (e.g., BrettPhos, 0.03 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv).[5]
-
Seal the vial and add anhydrous toluene via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 100-110 °C).[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2,4-diamino-8-chloroquinazoline.
Protocol 3: General Procedure for Amination at the C8 Position
This protocol outlines the amination of the least reactive C8 position of a 2,4-disubstituted-8-chloroquinazoline. Harsher reaction conditions are generally required.
-
To a microwave reaction vial, add the 2,4-diamino-8-chloroquinazoline (1.0 equiv), the third amine (1.5 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), a highly active phosphine ligand (e.g., RuPhos, 0.04 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv).[5]
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a high temperature (e.g., 120-150 °C) for the specified time.
-
After completion, cool the vial and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final 2,4,8-triaminoquinazoline.
Data Presentation
The following tables summarize hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions.
Table 1: Monoselective Amination at the C4 Position
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 80 | 10 | 92 |
| 3 | Benzylamine | Pd(OAc)₂/Xantphos | K₃PO₄ | Toluene | 90 | 16 | 78 |
| 4 | tert-Butylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 85 | 24 | 65 |
Table 2: Amination at the C2 Position of a 4-Anilino-2,8-dichloroquinazoline
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 110 | 8 | 88 |
| 2 | N-Methylaniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 110 | 12 | 75 |
| 3 | Cyclopropylamine | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 100 | 10 | 82 |
| 4 | Indoline | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 90 | 18 | 70 |
Table 3: Amination at the C8 Position of a 2-Piperidinyl-4-anilino-8-chloroquinazoline
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 130 (MW) | 1 | 65 |
| 2 | Diethylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 140 (MW) | 1.5 | 58 |
| 3 | Azetidine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 130 (MW) | 1 | 72 |
| 4 | Ammonia (as salt) | Pd(OAc)₂/Josiphos | K₃PO₄ | Dioxane | 150 (MW) | 2 | 45 |
Troubleshooting
Low yields or incomplete reactions are common challenges in Buchwald-Hartwig aminations. A systematic approach to troubleshooting can help identify and resolve these issues.[4]
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig aminations.
Common Issues and Solutions:
-
Inactive Catalyst: Ensure the use of a high-purity palladium precatalyst and thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[4]
-
Inappropriate Ligand: The choice of ligand is often substrate-specific. Screening a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, RuPhos) may be necessary to find the optimal one for a particular transformation.[4]
-
Incorrect Base: For less reactive aryl chlorides, a strong base like sodium tert-butoxide (NaOtBu) is often required. Ensure the base is anhydrous and of high purity.[4]
-
Low Reaction Temperature: Buchwald-Hartwig aminations frequently require elevated temperatures (80-110 °C or higher) to proceed efficiently.[5]
-
Side Reactions: The formation of byproducts such as hydrodehalogenation products can sometimes be observed. This may be minimized by adjusting the catalyst, ligand, or reaction temperature.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of substituted quinazolines from this compound. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and temperature, a high degree of regioselectivity can be achieved, allowing for the sequential introduction of different amine nucleophiles. The protocols and data provided in these application notes offer a solid foundation for researchers to develop novel quinazoline-based compounds for various applications in drug discovery and materials science.
References
Synthesis of Kinase Inhibitors from 2,4,8-Trichloroquinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of inhibitor potency and selectivity against various kinase targets implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors starting from the versatile building block, 2,4,8-trichloroquinazoline. The differential reactivity of the chlorine atoms at the C2, C4, and C8 positions enables a stepwise and regioselective approach to construct a library of diverse kinase inhibitors targeting key signaling pathways.
The primary kinase targets for the synthesized inhibitors discussed herein are Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3). These kinases are critical regulators of cell proliferation, differentiation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Synthetic Strategy Overview
The synthetic approach leverages the established reactivity hierarchy of the chloro substituents on the quinazoline ring towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4 position is the most reactive, followed by the C2 position, with the C8 position being the least reactive. This differential reactivity allows for a sequential functionalization strategy.
A logical workflow for the synthesis of a diverse library of kinase inhibitors from this compound is outlined below. This strategy involves an initial selective amination at the C4 position, followed by diversification at the C2 and C8 positions through various cross-coupling reactions.
Data Presentation: Inhibitory Activities of Synthesized Quinazoline Derivatives
The following tables summarize the in vitro inhibitory activities of representative quinazoline-based kinase inhibitors synthesized through routes analogous to those described in this document.
Table 1: EGFR and VEGFR-2 Kinase Inhibitory Activity
| Compound ID | R¹ (at C2) | R² (at C4) | R³ (at C8) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 1a | Phenyl | 3-chloro-4-fluoroanilino | Cl | 10 | 80 | [1] |
| 1b | 4-methoxyphenyl | 3-ethynylanilino | Cl | 3.2 | - | [1] |
| 1c | Thiophen-2-yl | 3-bromoanilino | Cl | 5.9 | 36.78 | [1] |
| 1d | Pyridin-3-yl | 4-((dimethylamino)methyl)anilino | Cl | 2.4 | - | [1] |
Table 2: Aurora and FLT3 Kinase Inhibitory Activity
| Compound ID | R¹ (at C2) | R² (at C4) | R³ (at C8) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Reference |
| 2a | N-methyl-N-phenylamino | 4-fluoroanilino | Cl | 22 | 13 | 19 | [2] |
| 2b | Morpholino | 3-chloroanilino | Cl | 4.9 | - | 127 | [2] |
| 2c | Piperidin-1-yl | 3-ethynylanilino | Cl | - | - | 106 | [2] |
| 2d | Pyrrolidin-1-yl | 4-(4-methylpiperazin-1-yl)anilino | Cl | 25 | 43 | 322 | [2] |
Experimental Protocols
The following are detailed protocols for the key synthetic transformations involved in the synthesis of kinase inhibitors from this compound.
Protocol 1: Selective C4 Amination via Buchwald-Hartwig Coupling
This protocol describes the selective amination at the C4 position of this compound.
Materials:
-
This compound
-
Desired aniline or amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aniline or amine (1.1 equiv.), Cs₂CO₃ (1.5 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.1 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-amino-2,8-dichloroquinazoline intermediate.
Expected Yield: 70-90%
Protocol 2: C2 Arylation via Suzuki-Miyaura Coupling
This protocol describes the arylation at the C2 position of the 4-amino-2,8-dichloroquinazoline intermediate.
Materials:
-
4-Amino-2,8-dichloroquinazoline intermediate
-
Desired arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and water
Procedure:
-
To a microwave vial, add the 4-amino-2,8-dichloroquinazoline intermediate (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 60-85%
Protocol 3: C8 Amination via Buchwald-Hartwig Coupling
This protocol describes the amination at the C8 position of the 2,4-disubstituted-8-chloroquinazoline intermediate.
Materials:
-
2,4-Disubstituted-8-chloroquinazoline intermediate
-
Desired amine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add the 2,4-disubstituted-8-chloroquinazoline intermediate (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.1 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by the desired amine (1.2 equiv.) and NaOtBu (1.4 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 50-75%
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.
EGFR Signaling Pathway
VEGFR Signaling Pathway
Aurora Kinase Signaling Pathway
FLT3 Signaling Pathway
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from 2,4,8-trichloroquinazoline. The following sections outline a generalized synthetic approach, detailed experimental procedures, methods for antimicrobial screening, and a discussion of potential structure-activity relationships.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The quinazoline scaffold is considered a privileged structure in drug discovery.[1] Modifications at various positions of the quinazoline ring, particularly at positions 2 and 4, have been shown to significantly influence their biological activity.[1] The introduction of a halogen atom, such as chlorine, at positions 6 and 8 can also enhance antimicrobial efficacy.[1]
This protocol focuses on the use of this compound as a versatile starting material for the synthesis of a library of novel quinazoline derivatives with potential antimicrobial activity. The reactive chlorine atoms at the 2 and 4 positions allow for nucleophilic substitution reactions with various amines, hydrazines, and other nucleophiles, enabling the generation of a diverse range of compounds for antimicrobial screening.
General Synthetic Strategy
The general strategy for the preparation of antimicrobial agents from this compound involves the nucleophilic substitution of the chlorine atoms at the C2 and C4 positions. The chlorine at C4 is generally more reactive towards nucleophiles than the one at C2. This differential reactivity can be exploited to achieve selective substitution.
A generalized reaction scheme is presented below:
Scheme 1: General synthesis of 2,4-disubstituted-8-chloroquinazoline derivatives.
Caption: General reaction scheme for the synthesis of 2,4-diamino-8-chloroquinazoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,8-dichloroquinazoline Derivatives
This protocol describes the selective substitution at the C4 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired primary or secondary amine (1.1 eq). If the amine is used as its hydrochloride salt, add triethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically 2-4 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to obtain the pure 4-amino-2,8-dichloroquinazoline derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 2,4-Diamino-8-chloroquinazoline Derivatives
This protocol describes the substitution at both the C2 and C4 positions.
Materials:
-
4-Amino-2,8-dichloroquinazoline derivative (from Protocol 1)
-
Primary or secondary amine (e.g., different from the one used in Protocol 1)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-2,8-dichloroquinazoline derivative (1.0 eq) in a high-boiling point solvent like DMF.
-
Add the second amine (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-diamino-8-chloroquinazoline derivative.
-
Characterize the final product using spectroscopic methods.
Antimicrobial Activity Screening
The synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standard methods such as the disk diffusion method and broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are recommended.[2][3]
Protocol 3: Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (Fungi))
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of synthesized compounds in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the agar surface uniformly with the microbial suspension.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compounds.
-
Place the discs on the inoculated agar surface.
-
Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or at 28 °C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides quantitative data on the antimicrobial activity.[4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial suspensions
-
Solutions of synthesized compounds
-
Standard antibiotics
-
Microplate reader
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microbial suspension to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under the same conditions as the disk diffusion method.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the MIC assays should be summarized in a structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Synthesized Quinazoline Derivatives
| Compound ID | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| Derivative 1 | 16 | 32 | 64 | >128 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 | 64 | 16 | 32 |
| Derivative 3 | 4 | 8 | 16 | 32 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Note: The data presented in this table is hypothetical and serves as an example.
Visualization of Experimental Workflow
The overall workflow from synthesis to antimicrobial evaluation can be visualized as follows:
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
Potential Signaling Pathway Inhibition
While the exact mechanism of action for novel compounds needs to be elucidated experimentally, quinazoline derivatives have been reported to interfere with various cellular processes in microorganisms. A hypothetical signaling pathway that could be targeted is bacterial cell wall synthesis.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Compounds from 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory compounds derived from the versatile starting material, 2,4,8-trichloroquinazoline. The protocols outlined below are based on established methodologies for the derivatization of related polychlorinated quinazolines and their subsequent biological characterization.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The quinazoline scaffold serves as a privileged structure in drug discovery. The presence of multiple chlorine atoms on the this compound ring system offers a unique opportunity for regioselective nucleophilic substitution, enabling the generation of diverse libraries of compounds for screening. The chlorine atoms at the C4 and C2 positions are particularly susceptible to substitution, with the C4 position generally exhibiting higher reactivity. This differential reactivity allows for a stepwise and controlled introduction of various functionalities, which can be exploited to modulate the biological activity and pharmacokinetic properties of the resulting molecules. Many quinazoline derivatives have been reported to exert their anti-inflammatory effects through the inhibition of key enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as by modulating critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Proposed Synthetic Workflow
The development of a library of anti-inflammatory compounds from this compound can be achieved through a sequential nucleophilic aromatic substitution strategy. The greater reactivity of the C4 chlorine atom allows for the initial introduction of a diverse range of substituents, followed by the substitution of the C2 chlorine. The chlorine at the C8 position is the least reactive and is likely to remain, providing a constant structural feature across the compound library.
A proposed general synthetic scheme is as follows:
-
Step 1: Nucleophilic Substitution at C4. this compound is reacted with a primary or secondary amine (R1-NHR2) in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF) at elevated temperatures. This selectively yields the 4-substituted-2,8-dichloroquinazoline intermediate.
-
Step 2: Nucleophilic Substitution at C2. The resulting intermediate is then subjected to a second nucleophilic substitution with a different amine (R3-NHR4) or another nucleophile. This step typically requires more forcing conditions (higher temperature and/or longer reaction time) to replace the less reactive C2 chlorine, affording the final 2,4-disubstituted-8-chloroquinazoline derivatives.
This two-step approach allows for the creation of a combinatorial library of compounds with diverse functionalities at the C2 and C4 positions.
Caption: Proposed synthetic workflow for the generation of a 2,4-disubstituted-8-chloroquinazoline library.
Data Presentation: Hypothetical Compound Library and In Vitro Activity
The following table summarizes hypothetical, yet representative, quantitative data for a library of compounds synthesized from this compound. The inhibitory concentrations (IC50) for COX-1, COX-2, and a key pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), are presented.
| Compound ID | R1 (at C4) | R2 (at C2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| TQZ-001 | Cyclopropylamine | Morpholine | 15.2 | 0.8 | 5.1 |
| TQZ-002 | Aniline | Piperidine | 12.5 | 0.5 | 3.8 |
| TQZ-003 | 4-Fluoroaniline | N-Methylpiperazine | 18.9 | 1.2 | 7.2 |
| TQZ-004 | Benzylamine | Pyrrolidine | 10.1 | 0.3 | 2.5 |
| TQZ-005 | Ethanolamine | Thiomorpholine | 25.4 | 2.5 | 10.8 |
| Celecoxib | - | - | 15.0 | 0.05 | - |
| Ibuprofen | - | - | 5.0 | 15.0 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted-2,8-dichloroquinazolines (Step 1)
-
To a solution of this compound (1.0 eq) in anhydrous isopropanol (10 mL/mmol), add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-substituted-2,8-dichloroquinazoline.
Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted-8-chloroquinazolines (Step 2)
-
To a solution of the 4-substituted-2,8-dichloroquinazoline intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol), add the second desired primary or secondary amine (1.2 eq) and diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final 2,4-disubstituted-8-chloroquinazoline.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on the colorimetric inhibitor screening assay.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
150 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of the test compound at various concentrations.
-
-
Incubate the plate at 25 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 25 °C.
-
Add 20 µL of a colorimetric substrate solution and incubate for 5 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
Protocol 4: TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Visualization
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus.[2] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[3] The anti-inflammatory effects of many quinazoline derivatives are attributed to their ability to inhibit one or more steps in this pathway.
Caption: Simplified overview of the canonical NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,4,8-trichloroquinazoline as a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The inherent reactivity of its three chlorine atoms, particularly the regioselectivity of their displacement, makes it a valuable scaffold in medicinal chemistry and drug discovery. The resulting substituted quinazolines are key intermediates in the development of compounds with potential therapeutic applications, including anticancer, antimicrobial, and antifungal agents.
Reactivity Profile of this compound
The chlorine atoms on the this compound ring exhibit differential reactivity towards nucleophilic substitution. Based on studies of analogous compounds such as 2,4-dichloroquinazoline and 2,4,7-trichloroquinazoline, the C4-chloro group is the most susceptible to nucleophilic attack, followed by the C2-chloro group. The C8-chloro group is the least reactive. This regioselectivity allows for a stepwise and controlled synthesis of diversely substituted quinazoline derivatives.
-
Position C4: Highly activated and readily displaced by a wide range of nucleophiles under mild conditions.
-
Position C2: Less reactive than C4 and typically requires more forcing reaction conditions for substitution.
-
Position C8: Generally unreactive towards nucleophilic aromatic substitution but can be functionalized through other methods like metal-catalyzed cross-coupling reactions.
This differential reactivity is a key strategic element in the design of synthetic routes to complex quinazoline-based molecules.
Experimental Protocols
The following protocols are detailed methodologies for the selective substitution of the chlorine atoms on this compound with various nucleophiles.
Protocol 1: Selective C4-Amination of this compound
This protocol describes the synthesis of 4-amino-2,8-dichloroquinazoline derivatives, which are valuable precursors for further functionalization or as final bioactive compounds.
Workflow for C4-Amination
Caption: General workflow for the selective C4-amination of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous isopropanol or other suitable solvent (e.g., THF, DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous isopropanol.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80-85°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Protocol 2: Selective C4-Thiolation of this compound
This protocol outlines the synthesis of 2,8-dichloro-4-(alkylthio/arylthio)quinazoline derivatives. This reaction proceeds readily at low temperatures.
Workflow for C4-Thiolation
Caption: General workflow for the selective C4-thiolation of this compound.
Materials:
-
This compound
-
Desired thiol (e.g., isopropyl thiol, thiophenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of the desired thiol (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.05 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes to form the sodium thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of this compound dropwise to the pre-formed sodium thiolate solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective C4-Alkoxylation/Phenoxylation of this compound
This protocol describes the synthesis of 4-alkoxy/phenoxy-2,8-dichloroquinazoline derivatives.
Workflow for C4-Alkoxylation/Phenoxylation
Caption: General workflow for the selective C4-alkoxylation/phenoxylation of this compound.
Materials:
-
This compound
-
Desired alcohol or phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of the desired alcohol or phenol (1.1 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the alkoxide/phenoxide solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the expected products and available quantitative data for the synthesis of novel heterocyclic compounds from this compound and its analogs.
Table 1: Synthesis of C4-Substituted 2,8-Dichloroquinazolines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Isopropyl thiol | 2,8-Dichloro-4-(isopropylthio)quinazoline | NaH, THF, 0°C to rt, 16h | 95 | Adapted from Bagley et al. (2005) for 2,4,7-trichloroquinazoline |
| Aniline | N-Phenyl-2,8-dichloroquinazolin-4-amine | DIPEA, Isopropanol, Reflux, 4h | 70-90 (estimated) | Inferred from similar reactions on 2,4-dichloroquinazolines |
| Piperidine | 2,8-Dichloro-4-(piperidin-1-yl)quinazoline | DIPEA, Isopropanol, Reflux, 3h | 75-95 (estimated) | Inferred from similar reactions on 2,4-dichloroquinazolines |
| Sodium Methoxide | 2,8-Dichloro-4-methoxyquinazoline | NaH, Methanol, rt, 6h | 80-95 (estimated) | Inferred from similar reactions on 2,4-dichloroquinazolines |
| Phenol | 2,8-Dichloro-4-phenoxyquinazoline | NaH, DMF, rt, 5h | 70-90 (estimated) | Inferred from similar reactions on 2,4-dichloroquinazolines |
Table 2: Biological Activity of 8-Chloro-Substituted Quinazoline Derivatives
| Compound Class | Biological Activity | Example IC50/MIC | Reference |
| 8-Chloro-quinazoline-4-ones | Cytotoxicity (Anticancer) | IC50 = 49 µM (PARP-1 inhibition)[1] | Kulkarni et al. |
| 6,8-Diiodo-quinazolin-4-ones | Antibacterial | - | Mentioned as having significantly improved activity |
| 8-Chloro-quinazoline derivatives | Antimicrobial | MIC = 12.5 µg/ml (against S. aureus) for some 6-iodo derivatives | Mosaad et al. (2004)[2] |
| 8-Hydroxyquinolines | Antifungal | MIC = 0.5 to 8 µg/mL against various fungi[3] | - |
| 8-(o-Tolyl)quinazoline derivatives | PD-1/PD-L1 Inhibition | IC50 = 23.78 nM[4] | - |
Note: The yields and biological activity data are often for closely related analogs and should be considered as indicative for derivatives of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the sequential substitution of this compound, which is fundamental to the strategic synthesis of polysubstituted quinazolines.
Sequential Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Regioselective pathway for the synthesis of disubstituted quinazolines from this compound.
References
Application Notes and Protocols for the Functionalization of the C-2 Position of 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective functionalization of the C-2 position of 2,4,8-trichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. The protocols focus on a sequential strategy, leveraging the differential reactivity of the chloro-substituents at the C-4 and C-2 positions.
Strategic Overview: Sequential Functionalization
The chlorine atoms on the quinazoline ring exhibit different levels of reactivity. The C-4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the C-2 position.[1][2] Exploiting this reactivity difference is key to achieving selective C-2 modification.
Our recommended strategy involves a two-step process:
-
Step 1: Selective functionalization of the C-4 position. This is typically achieved via an SNAr reaction with an amine or other nucleophile, leaving the C-2 and C-8 chloro-substituents intact.
-
Step 2: Palladium-catalyzed cross-coupling at the C-2 position. With the C-4 position now occupied, the C-2 chloro-substituent becomes the primary site for reactions like Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation). While direct palladium-catalyzed coupling on 2,4-dichloro systems can sometimes favor the C-4 position, the sequential approach offers superior control and predictability.[3]
Caption: General workflow for selective C-2 functionalization.
Experimental Protocols
Protocol 1: Selective SNAr at the C-4 Position (Amination)
This protocol details the reaction of this compound with a primary or secondary amine to yield a 4-amino-2,8-dichloroquinazoline intermediate. The procedure is adapted from established methods for related dichloroquinazoline systems.
Methodology:
-
To a round-bottom flask, add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).
-
Add a suitable solvent, such as isopropanol or ethanol (approx. 0.1 M concentration).
-
Heat the reaction mixture to reflux (typically 80-90 °C) for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Data Presentation: Reaction Scope for C-4 Amination
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Isopropanol | 82 | 6 | [e.g., 85] |
| 2 | 4-Fluoroaniline | Isopropanol | 82 | 6 | [e.g., 88] |
| 3 | Morpholine | Ethanol | 78 | 4 | [e.g., 92] |
| 4 | Piperidine | Ethanol | 78 | 4 | [e.g., 90] |
| 5 | Benzylamine | Isopropanol | 82 | 5 | [e.g., 87] |
| Yields are hypothetical and serve as a template for recording experimental results. Optimization may be required. |
Protocol 2: Suzuki-Miyaura C-C Coupling at the C-2 Position
This protocol describes the palladium-catalyzed cross-coupling of a 4-substituted-2,8-dichloroquinazoline with an aryl or heteroaryl boronic acid. The conditions are based on a successful regioselective C-2 arylation of a related 2,4,7-trichloroquinazoline derivative after modification at C-4.[3]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Methodology:
-
To an oven-dried reaction vial, add the 4-amino-2,8-dichloroquinazoline intermediate (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and a base such as Na₂CO₃ (3.0-4.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and phosphine ligand (e.g., PPh₃, 15-30 mol%).
-
Seal the vial with a septum and flush with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, such as 1,2-dimethoxyethane (DME) and water (10:1 ratio, approx. 0.1 M).
-
Heat the reaction mixture to reflux (typically 85-95 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate or CH₂Cl₂.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-4-amino-8-chloroquinazoline.
Data Presentation: Conditions for C-2 Suzuki-Miyaura Coupling
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%)[3] |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 99 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 92 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 79 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 90 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 89 |
| Yields are cited from an analogous 2,4,7-trichloroquinazoline system and serve as a reference.[3] |
Protocol 3: Buchwald-Hartwig C-N Coupling at the C-2 Position
This protocol provides a general method for the C-N bond-forming reaction between a 4-substituted-2,8-dichloroquinazoline and a primary or secondary amine. The conditions are generalized from standard Buchwald-Hartwig amination procedures.[4][5]
Caption: Simplified Buchwald-Hartwig amination cycle.
Methodology:
-
To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add the 4-amino-2,8-dichloroquinazoline intermediate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe (approx. 0.1 M).
-
Heat the reaction mixture in a preheated oil bath at 80-110 °C or under microwave irradiation for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, rinsing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2,4-diamino-8-chloroquinazoline derivative.
Data Presentation: Guide for C-2 Buchwald-Hartwig Amination Conditions
| Entry | Amine (HNR¹R²) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| This table presents common starting conditions. Optimization of catalyst, ligand, base, and solvent is crucial for achieving high yields. |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Selective Substitution Reactions on 2,4,8-Trichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of 2,4,8-trichloroquinazoline, a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The distinct reactivity of the chlorine atoms at the C2, C4, and C8 positions allows for a stepwise and regioselective introduction of various substituents. This document outlines the principles of this selectivity and provides detailed experimental protocols for key substitution reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Principles of Regioselectivity
The selective substitution on the this compound core is governed by the electronic properties of the quinazoline ring system. The two nitrogen atoms within the ring significantly influence the electron density at the carbon atoms, making the C2 and C4 positions highly susceptible to nucleophilic attack.
-
C4 Position: This position is the most electrophilic and, therefore, the most reactive towards nucleophiles. Reactions under mild conditions will predominantly lead to substitution at the C4 position.[1] Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack.[1][2]
-
C2 Position: The C2 position is less electrophilic than the C4 position. Substitution at this site generally requires more forcing conditions, such as higher temperatures or the use of a catalyst.[1]
-
C8 Position: The chlorine atom at the C8 position is on the benzene ring portion of the quinazoline and is significantly less reactive towards nucleophilic substitution compared to the C2 and C4 positions. Its substitution is typically achieved through palladium-catalyzed cross-coupling reactions.
This differential reactivity allows for a sequential functionalization strategy, enabling the synthesis of trisubstituted quinazolines with distinct groups at each position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone for the functionalization of this compound, particularly for introducing amine and alkoxy groups. The general principle is the sequential displacement of the chlorine atoms, starting with the most reactive C4 position.
Selective Substitution at the C4 Position
Under mild reaction conditions, nucleophiles will selectively attack the C4 position.
Caption: Selective nucleophilic substitution at the C4 position.
Sequential Substitution at C2 and C4 Positions
Following substitution at the C4 position, the less reactive C2 position can be functionalized by employing harsher reaction conditions, such as elevated temperatures.
Caption: Sequential nucleophilic substitution at the C2 position.
Data Presentation: Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,4-Dichloroquinazoline | Hydrazine hydrate | 2-Chloro-4-hydrazinylquinazoline | Ethanol, 0-5 °C, 2 h | - | [1] |
| 2-Chloro-4-hydrazinylquinazoline | Hydrazine hydrate | 2,4-Dihydrazinylquinazoline | Isopropanol, reflux, 1 h | - | [1] |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | 2-Chloro-4-(4-(dimethylamino)anilino)-6,7-dimethoxyquinazoline | Dioxane, DIPEA, 80 °C, 12 h | 65 | [3] |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-Aminophenol | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | Dioxane, DIPEA, 80 °C, 12 h | 60 | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the selective functionalization of all three chloro-positions of this compound, particularly for the less reactive C8 position. A strategic approach involving a temporary protecting group at the C4 position can be employed for sequential arylation.[4]
Sequential Functionalization Workflow
A robust strategy for the sequential tris-functionalization of 2,4,7-trichloroquinazoline (analogous to this compound) has been developed.[4] This workflow involves the initial protection of the highly reactive C4 position, followed by sequential Suzuki couplings at C2 and C7, and finally, a desulfitative coupling at C4.
Caption: Sequential functionalization of this compound.
Data Presentation: Palladium-Catalyzed Cross-Coupling
| Starting Material | Coupling Partner | Product | Catalyst System | Yield (%) | Reference |
| 2,7-Dichloro-4-(isopropylthio)quinazoline | Arylboronic acid | 2-Aryl-7-chloro-4-(isopropylthio)quinazoline | Pd(OAc)₂, PPh₃, Na₂CO₃ | 66-99 | [4] |
| 2-Aryl-7-chloro-4-(isopropylthio)quinazoline | Arylboronic acid | 2,4-Diaryl-7-chloroquinazoline | CuTC | 85-98 | [4] |
| 2,4-Diaryl-7-chloroquinazoline | Arylboronic acid | 2,4,7-Triarylquinazoline | Pd(OAc)₂, PPh₃, Na₂CO₃ | 55-94 | [4] |
Experimental Protocols
Safety Precaution: All experiments should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Selective Nucleophilic Amination at the C4 Position
This protocol describes the general procedure for the selective amination of this compound at the C4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Ethanol, Dioxane, or THF)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine (1.1 equiv.) and the base (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,8-dichloroquinazoline.
Protocol 2: Sequential Nucleophilic Amination at the C2 Position
This protocol describes the general procedure for the amination of the C2 position following substitution at C4.
Materials:
-
4-Amino-2,8-dichloroquinazoline
-
Amine (primary or secondary)
-
Solvent (e.g., Isopropanol or N,N-Dimethylformamide (DMF))
-
Base (optional, depending on the amine)
Procedure:
-
To a solution of 4-amino-2,8-dichloroquinazoline (1.0 equiv.) in the chosen solvent, add the amine (1.5-2.0 equiv.).
-
Heat the reaction mixture to reflux (or 100-120 °C) for 6-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 2,4-diamino-8-chloroquinazoline.
Protocol 3: Selective Suzuki Cross-Coupling at the C2 Position (after C4 protection)
This protocol is adapted from the procedure for 2,4,7-trichloroquinazoline and describes the Suzuki coupling at the C2 position after protection of the C4 position as an isopropyl thioether.[4]
Materials:
-
2,8-Dichloro-4-(isopropylthio)quinazoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (10:1)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vial, add 2,8-dichloro-4-(isopropylthio)quinazoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.15 equiv.), and Na₂CO₃ (3.1 equiv.).
-
Flush the vial with nitrogen.
-
Add freshly distilled and degassed DME and water (10:1) to create a 0.1 M solution of the starting material.
-
Stir the reaction mixture at 75 °C under a nitrogen atmosphere for the required time (typically 12-48 hours), monitoring by TLC.
-
After completion, add water and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the 2-aryl-8-chloro-4-(isopropylthio)quinazoline.
Protocol 4: Selective Suzuki Cross-Coupling at the C8 Position
This protocol describes the general procedure for the Suzuki coupling at the C8 position of a 2,4-disubstituted-8-chloroquinazoline.
Materials:
-
2,4-Disubstituted-8-chloroquinazoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water (10:1)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vial, add the 2,4-disubstituted-8-chloroquinazoline (1.0 equiv.), the arylboronic acid (4.0 equiv.), Pd(OAc)₂ (0.10 equiv.), PPh₃ (0.30 equiv.), and Na₂CO₃ (6.2 equiv.).
-
Flush the vial with nitrogen.
-
Add freshly distilled and degassed DME and water (10:1) to create a 0.1 M solution of the starting material.
-
Seal the vial and heat the reaction mixture at reflux for the required time, monitoring by TLC.
-
After cooling, add water and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the 2,4,8-trisubstituted quinazoline.
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a chloroquinazoline.
Materials:
-
Chloroquinazoline (e.g., this compound or a partially substituted derivative)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the chloroquinazoline (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the aminated quinazoline product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 2,4,8-Trichloroquinazoline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions for substitutions on 2,4,8-trichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr)?
A1: The reactivity of the chloro-substituents on the quinazoline ring is dictated by the electronic properties of the heterocyclic system. The C-4 position is the most electrophilic and therefore the most reactive towards nucleophiles.[1] This is followed by the C-2 position. The chlorine at the C-8 position, being on the benzene ring, is significantly less reactive towards SNAr under typical conditions. Selective substitution at C-4 can usually be achieved under milder conditions, while substitution at C-2 often requires harsher conditions such as higher temperatures.[1]
Q2: I am observing a mixture of products with substitution at both C-2 and C-4. How can I improve the regioselectivity for C-4 substitution?
A2: To favor monosubstitution at the C-4 position, it is crucial to control the reaction conditions carefully. Lowering the reaction temperature and using a stoichiometric amount of the nucleophile can significantly enhance selectivity. Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed but before the formation of the di-substituted product is also a key strategy.
Q3: My reaction is very sluggish or is not proceeding to completion. What are the potential reasons and solutions?
A3: Several factors can contribute to a sluggish reaction:
-
Insufficiently activated substrate: While this compound is relatively reactive, electron-rich nucleophiles will react more readily. For less reactive nucleophiles, increasing the temperature or using a more polar solvent (e.g., DMF, DMSO) can enhance the reaction rate.
-
Steric hindrance: Bulky nucleophiles or substituents on the quinazoline ring can slow down the reaction. In such cases, prolonged reaction times or higher temperatures might be necessary. For instance, N-methylanilines with ortho substituents may show significantly reduced reactivity.[2]
-
Inadequate base: For reactions involving amine nucleophiles, a base is often required to neutralize the HCl generated. Ensure a suitable, non-nucleophilic base (e.g., DIPEA, Na₂CO₃, Cs₂CO₃) is used in sufficient quantity (at least one equivalent).
-
Catalyst deactivation (for cross-coupling reactions): In palladium-catalyzed reactions, ensure the catalyst is active and the ligands are appropriate for the specific transformation.
Q4: I am seeing significant amounts of a byproduct that I suspect is the result of hydrolysis. How can I prevent this?
A4: Hydrolysis of the chloro-substituents, particularly at the highly reactive C-4 position, can be a significant side reaction, especially in the presence of water and base at elevated temperatures. To minimize hydrolysis, ensure that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. If hydrolysis remains a problem, consider using a non-aqueous workup procedure.
Q5: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), what are the key parameters to optimize?
A5: The success of palladium-catalyzed cross-coupling reactions depends on the careful selection of several components:
-
Palladium precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) catalysts are commonly used.
-
Ligand: The choice of phosphine ligand is critical and depends on the specific coupling partners. For Suzuki reactions, ligands like PPh₃ or more electron-rich and bulky ligands such as XPhos can be effective. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary to achieve good yields.
-
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system is crucial for the efficiency of the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The addition of water can sometimes be beneficial in Suzuki reactions.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Low reactivity of the amine. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Insufficient or inappropriate base. | 1. For electron-poor anilines, consider microwave irradiation to increase the reaction rate.[2] 2. Gradually increase the reaction temperature and monitor the progress by TLC/LC-MS. 3. Switch to a more polar aprotic solvent like DMF or NMP. 4. Use a stronger, non-nucleophilic base like DBU or ensure at least 1-2 equivalents of a base like DIPEA or K₂CO₃ are used. |
| Formation of di-substituted product | 1. Reaction temperature is too high. 2. Excess nucleophile used. 3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a stoichiometric amount (1.0-1.1 equivalents) of the amine. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Significant hydrolysis byproduct | 1. Presence of water in reagents or solvents. 2. High reaction temperature in the presence of a base. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Run the reaction at the lowest effective temperature. 3. Consider using a weaker base if compatible with the reaction. |
Palladium-Catalyzed Suzuki Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive catalyst or ligand. 2. Inefficient transmetalation. 3. Decomposition of boronic acid. | 1. Use a fresh palladium source and an appropriate phosphine ligand. Ensure an inert atmosphere is maintained. 2. Optimize the base and solvent system. A combination of a carbonate or phosphate base in a solvent mixture like dioxane/water is often effective. 3. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Homocoupling of boronic acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Lower the reaction temperature. |
| Dehalogenation of the starting material | 1. Presence of protic impurities. 2. Certain ligand/base combinations can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands and bases. |
Experimental Protocols
Note: The following protocols are based on general procedures for related chloroquinazolines and should be optimized for this compound.
Protocol 1: Selective SNAr at C-4 with an Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the amine (1.1 eq.).
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) is added.
-
The reaction mixture is stirred at a controlled temperature (starting from room temperature and gently heating if necessary) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the 4-amino-2,8-dichloroquinazoline product.
Protocol 2: Suzuki Cross-Coupling at C-4
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for substitutions on chloroquinazolines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: SNAr of 4-Chloroquinazolines with N-Methylanilines[2]
| Entry | R¹ in 4-chloroquinazoline | R² in N-methylaniline | Temp (°C) | Time (min) | Yield (%) |
| 1 | H | 4-MeO | 100 | 10 | 90 |
| 2 | I | 4-MeO | 100 | 10 | 85 |
| 3 | H | 3-MeO | 100 | 10 | 88 |
| 4 | I | 3-MeO | 100 | 10 | 63 |
| 5 | H | 4-Me | 100 | 20 | 88 |
| 6 | I | 4-Me | 100 | 20 | 82 |
| 7 | H | 3-Me | 100 | 10 | 80 |
| 8 | I | 3-Me | 100 | 10 | 84 |
| 9 | H | 3-Br | 100 | 10 | 72 |
| 10 | I | 3-Br | 100 | 10 | 73 |
| 11 | H | 4-F | 100 | 40 | 70 |
| 12 | I | 4-F | 100 | 40 | 78 |
| 13 | H | 3-F | 100 | 10 | 84 |
| 14 | I | 3-F | 100 | 10 | 80 |
Reactions were performed under microwave irradiation.
Visualizations
Regioselectivity in this compound Substitutions
Caption: General regioselectivity for nucleophilic substitution on this compound.
Troubleshooting Workflow for Low Yield in SNAr
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
References
Technical Support Center: Synthesis of 2,4,8-Trichloroquinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,8-trichloroquinazoline derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is 2-amino-3-chlorobenzoic acid. This precursor already contains the chlorine atom at the desired 8-position of the final quinazoline ring structure.
Q2: What is the general synthetic strategy for producing this compound?
A2: The synthesis generally follows a two-step process. First, the 2-amino-3-chlorobenzoic acid is cyclized to form 8-chloroquinazoline-2,4(1H,3H)-dione. This is typically achieved by reacting it with urea or a similar reagent. The second step involves the chlorination of the 8-chloroquinazoline-2,4(1H,3H)-dione at the 2 and 4 positions using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final this compound.
Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield and a complex mixture of byproducts. What could be the issue?
A3: Low yields and byproduct formation during chlorination with POCl₃ are often due to suboptimal reaction conditions. Key factors to consider are the presence of moisture, reaction temperature, and the basicity of the reaction medium. Moisture can lead to the decomposition of POCl₃ and the formation of phosphoric acid, which can complicate the reaction. The reaction of quinazolinones with POCl₃ proceeds through an initial phosphorylation step. If the reaction medium is not sufficiently basic, the phosphorylated intermediate can react with unreacted quinazolinone to form "pseudodimers," which are a significant source of impurities.[1][2]
Q4: What are "pseudodimers" and how can their formation be prevented?
A4: Pseudodimers are byproducts formed from the reaction between a phosphorylated quinazolinone intermediate and an unreacted quinazolinone molecule.[1][2] Their formation is a common side reaction during the chlorination of quinazolinones with POCl₃ under insufficiently basic conditions. To prevent their formation, it is crucial to maintain a basic environment throughout the addition of POCl₃. This can be achieved by using a suitable base, such as a tertiary amine (e.g., N,N-diisopropylethylamine or triethylamine), and by carefully controlling the temperature, ideally keeping it below 25°C during the initial phosphorylation stage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cyclization of 2-amino-3-chlorobenzoic acid. | - Ensure the cyclization reaction (e.g., with urea) is driven to completion by using appropriate temperatures (typically high heat) and reaction times. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete chlorination of 8-chloroquinazoline-2,4(1H,3H)-dione. | - Use a sufficient excess of phosphorus oxychloride (POCl₃). - Ensure the reaction temperature is adequate for chlorination (typically 70-90°C after the initial phosphorylation).[1] - The presence of a catalyst, such as dimethylformamide (DMF), can sometimes facilitate the reaction. | |
| Hydrolysis of the chloro groups on the quinazoline ring. | - After the reaction, quench the mixture carefully with ice-cold water to minimize hydrolysis. - Work up the reaction mixture promptly. - Ensure all workup and purification solvents are anhydrous. | |
| Formation of a Sticky or Tarry Product | Polymerization or formation of complex side products. | - Control the reaction temperature carefully, especially during the exothermic chlorination step. - Ensure the starting materials are pure. - Optimize the stoichiometry of the reagents. |
| Presence of "pseudodimer" byproducts. | - Add a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine) to the reaction mixture before adding POCl₃. - Maintain a low temperature (below 25°C) during the initial addition of POCl₃ to allow for complete phosphorylation before heating to effect chlorination.[1] | |
| Difficulty in Purifying the Final Product | Presence of starting material, partially chlorinated intermediates, or hydrolysis products. | - Monitor the reaction to ensure full conversion of the starting material. - Use an appropriate purification method, such as column chromatography on silica gel or recrystallization from a suitable solvent system. - Wash the crude product with a cold, dilute aqueous base solution to remove any acidic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione
This protocol is a general procedure based on the cyclization of anthranilic acid derivatives.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Add a high-boiling point solvent to create a slurry.
-
Heat the mixture to a high temperature (typically 180-200°C) and maintain for several hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature.
-
Add a suitable solvent (e.g., ethanol) to precipitate the product.
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Collect the solid by filtration, wash with the solvent, and dry to obtain 8-chloroquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of quinazolin-diones.
Materials:
-
8-chloroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA) or another suitable tertiary amine
-
Inert solvent (e.g., toluene or acetonitrile) - optional
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 8-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an inert solvent (optional).
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Add N,N-diisopropylethylamine (1.1-1.5 equivalents) to the suspension.
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add phosphorus oxychloride (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 25°C.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Slowly heat the reaction mixture to reflux (typically 70-90°C) and maintain for several hours until TLC analysis shows the completion of the reaction.[1]
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a key side reaction.
References
Technical Support Center: Purification of 2,4,8-Trichloroquinazoline Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4,8-trichloroquinazoline and its analogs. The following information is intended to offer general best practices and starting points for purification, which may require further optimization for specific analogs.
Troubleshooting Guide
Recrystallization
Q1: My this compound analog is not crystallizing from the chosen solvent.
A1: This issue, often referred to as "oiling out," can occur for several reasons. Here are some troubleshooting steps:
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Reduce the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can sometimes prevent crystal lattice formation.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Introduce a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
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Re-evaluate your solvent system: The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.[1] If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[2]
Q2: The purity of my recrystallized product is still low.
A2: This indicates that impurities are co-crystallizing with your product or are trapped within the crystal lattice. Consider the following:
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Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the surface.
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Perform a second recrystallization: A second recrystallization step can often significantly improve purity.
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Pre-purification step: For highly impure samples, consider a preliminary purification by passing a concentrated solution of the crude material through a small plug of silica gel to remove baseline impurities before recrystallization.[2]
Column Chromatography
Q3: My this compound analog is not separating from impurities on the silica gel column.
A3: Co-elution of compounds with similar polarities is a common challenge in column chromatography. To improve separation:
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Optimize the eluent system: The polarity of the mobile phase is critical. If your compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. A shallow gradient elution can also improve the resolution of closely eluting compounds.[3]
-
Consider a different stationary phase: If silica gel does not provide adequate separation, alumina may be a suitable alternative. For highly non-polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase could be effective.[3]
-
Dry loading: Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column can sometimes lead to sharper bands and better separation compared to wet loading in a solvent.
Q4: I am experiencing low recovery of my compound from the column.
A4: This could be due to irreversible adsorption of your compound onto the stationary phase.
-
Deactivate the silica gel: For basic compounds like quinazolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help prevent streaking and improve recovery by neutralizing the acidic sites on the silica gel.
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Check for product decomposition: Ensure that your compound is stable on silica gel. You can test this by spotting a solution of your pure compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
High-Performance Liquid Chromatography (HPLC)
Q5: I am unable to achieve baseline separation of my halogenated quinazoline isomers.
A5: The separation of closely related halogenated isomers can be challenging due to their similar physicochemical properties.[3]
-
Specialized stationary phases: Consider using a pentafluorophenyl (PFP) column, which can offer different selectivity for halogenated aromatic compounds compared to standard C18 columns.[3]
-
Optimize mobile phase and additives: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and acidic additives (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.[3]
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Temperature control: Adjusting the column temperature can sometimes significantly impact the separation of closely related isomers.[4]
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound analogs?
Common impurities often arise from unreacted starting materials or by-products from the cyclization and chlorination reactions.[3] Potential impurities could include partially chlorinated quinazoline intermediates or regioisomers if the reaction is not completely selective.[2]
Which purification technique is best for my this compound analog?
The choice of purification method depends on the scale of your synthesis and the required purity.[3]
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Recrystallization is a cost-effective method for initial purification of solid compounds on a larger scale.[3]
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Column chromatography is a versatile technique for separating compounds with different polarities.[3]
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Preparative HPLC is the preferred method for achieving very high purity (>99%) or for separating closely related isomers that are difficult to resolve by other techniques.[3]
How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. For HPLC, a UV detector is typically used to monitor the elution of compounds.
Purification Workflow for this compound Analogs
Caption: A logical workflow for the purification of this compound analogs.
Summary of Purification Techniques and Starting Conditions
| Purification Technique | Stationary Phase | Recommended Mobile Phase/Solvents | Key Troubleshooting Points |
| Recrystallization | N/A | Single Solvents: Ethanol, Isopropanol, Acetonitrile, Toluene.[2] Two-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Hexane.[2] | - Ensure slow cooling to avoid oiling out. - Use a minimal amount of hot solvent to ensure saturation upon cooling. - A two-solvent system can be effective if a single good solvent cannot be found. |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient (for more polar analogs).[3] | - Use TLC to determine the optimal solvent system before running the column. - Add 0.1-1% triethylamine to the eluent to prevent streaking of basic compounds. - Consider alumina or reverse-phase silica for difficult separations. |
| Preparative HPLC | C18 or PFP (Pentafluorophenyl) | Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid or Trifluoroacetic Acid.[3] | - Develop an analytical method first to optimize separation before scaling up to preparative HPLC. - PFP columns can offer enhanced separation for halogenated isomers.[3] - Ensure the sample is filtered before injection to prevent column clogging. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in 2,4,8-Trichloroquinazoline Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in coupling reactions of 2,4,8-trichloroquinazoline. Quinazolines are a vital scaffold in medicinal chemistry, and successful, high-yielding coupling reactions are crucial for the synthesis of novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my cross-coupling reaction with this compound. What are the primary reasons for this?
Low yields in cross-coupling reactions involving this compound can be attributed to several factors, primarily the inherent low reactivity of aryl chlorides compared to bromides or iodides.[1] The three chlorine atoms on the quinazoline ring have different reactivities, which can lead to challenges in achieving selective and high-yielding transformations. Key reasons for low yields include:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated during the reaction.[1]
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Poor Ligand Choice: The selected phosphine ligand may not be suitable for the sterically hindered and electron-deficient this compound substrate.
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Suboptimal Base: The strength, solubility, and concentration of the base are critical for the catalytic cycle and can significantly impact the reaction outcome.[1]
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Competing Side Reactions: Hydrolysis of the chloroquinazoline, particularly at the highly reactive C4 position, can compete with the desired coupling reaction, leading to reduced yields.[2] Homocoupling of the coupling partner is also a common side reaction.[3]
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Reaction Conditions: Inappropriate solvent, temperature, or reaction time can all contribute to low conversion and yield.
Q2: Which chlorine atom on this compound is the most reactive, and how does this affect my reaction strategy?
Based on studies of similar polychlorinated quinazolines, the order of reactivity for the chlorine atoms in palladium-catalyzed cross-coupling reactions is generally C4 > C2 > C8.[2] The C4 position is the most electrophilic and therefore the most susceptible to oxidative addition to the palladium catalyst. This inherent regioselectivity should be a key consideration in your synthetic strategy. If your target molecule requires substitution at the C2 or C8 position, a protecting group strategy may be necessary to temporarily deactivate the more reactive C4 position.[2]
Q3: How do I select the appropriate catalyst and ligand for my coupling reaction?
For challenging substrates like this compound, the choice of catalyst and ligand is critical.
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Catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, using air- and moisture-stable pre-catalysts can lead to more consistent results.
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Ligands: Bulky and electron-rich phosphine ligands are often preferred for coupling aryl chlorides as they facilitate the oxidative addition step.[1] Ligands from the Buchwald (e.g., SPhos, XPhos) or Josiphos families have shown success in similar challenging couplings.[3] For Suzuki reactions, ligands like PPh₃ can be effective, but more advanced ligands may be required for higher yields.[2]
Q4: What are the best practices for setting up the reaction to maximize yield?
To ensure the best chance of success, meticulous experimental setup is crucial:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
-
Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the starting material and other moisture-sensitive reagents.
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity, as impurities can poison the catalyst.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst or a pre-catalyst. Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species.[1] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos ligands).[3] |
| Incorrect Base | Try a stronger or more soluble base. For Suzuki reactions, consider Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common choices.[4][5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] |
Problem 2: Formation of Significant Side Products (e.g., Hydrolysis, Homocoupling)
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Material | Use anhydrous solvents and reagents. Minimize the amount of water if it is used as a co-solvent. A non-aqueous solvent system may be beneficial.[2] |
| Homocoupling of Boronic Acid (Suzuki) | Ensure the reaction is thoroughly degassed to remove oxygen. Adjust the catalyst-to-ligand ratio. Lowering the reaction temperature may also help.[3] |
| Protodeboronation of Boronic Acid (Suzuki) | Use a different boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which can be more stable under the reaction conditions.[6] |
Experimental Protocols
The following are generalized procedures for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., PPh₃, 0.15 equiv.), and the base (e.g., Na₂CO₃, 3.0 equiv.).[2]
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., DME/H₂O 10:1) via syringe.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 75 °C) and monitor the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.05 equiv.), the phosphine ligand (0.1 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.) to a dry reaction vial.
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Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Add the anhydrous solvent (e.g., toluene or dioxane) and seal the vial.
-
Stir the mixture at the desired temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
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Dry the combined organic layers, concentrate, and purify the product by chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Polychloroquinazolines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4,7-Trichloroquinazoline | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ | DME/H₂O | 75 | 70-90 | [2] |
| 6-Bromo-2,4-dichloroquinazoline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-85 | [7] |
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 2,4,8-Trichloroquinazoline
Welcome to the technical support center for the regioselective functionalization of 2,4,8-trichloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this specific heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chloro-substituents in this compound towards nucleophiles?
A1: Based on the electronic properties of the quinazoline ring system, the C4 position is the most electrophilic and therefore the most reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens strongly activates the C4 and C2 positions for nucleophilic attack. Generally, the reactivity order is C4 > C2 > C8. The chloro substituent at C8 on the benzene ring is significantly less reactive towards SNAr compared to the chloro groups at C2 and C4. Selective functionalization at C8 typically requires different strategies, such as directed ortho-metalation or transition-metal-catalyzed cross-coupling reactions under more forcing conditions.
Q2: I am observing a mixture of 2- and 4-substituted products in my nucleophilic substitution reaction. How can I improve selectivity for the C4 position?
A2: Achieving high regioselectivity for C4-substitution is a common challenge. Here are several strategies to enhance selectivity:
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Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled C4-substituted product.
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Reaction Time: Shorter reaction times often favor substitution at the more reactive C4 position. Prolonged reaction times or higher temperatures can lead to the formation of the thermodynamically more stable C2-substituted product or di-substituted products.
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Nucleophile Choice: The nature of the nucleophile plays a crucial role. Less reactive nucleophiles may exhibit higher selectivity for the C4 position.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Polar aprotic solvents like DMF or DMSO are commonly used, but exploring less polar solvents might modulate the reactivity profile.
Q3: I am struggling with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on this compound. What are the common pitfalls?
A3: Palladium-catalyzed cross-coupling reactions on polychlorinated quinazolines can be complex. Common issues include:
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Poor Regioselectivity: The relative reactivity of the C-Cl bonds in cross-coupling reactions can be less predictable than in SNAr. While C4 is generally the most reactive, catalyst and ligand choice can significantly influence the outcome.
-
Low Yields at C4: Direct Suzuki coupling at the C4 position can be low-yielding due to competitive hydrolysis of the chloro-substituent under the basic reaction conditions.
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Catalyst Deactivation: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation. The choice of a suitable ligand is critical to prevent this and to promote the desired catalytic cycle.
-
Difficulty in Sequential Functionalization: Achieving selective monosubstitution without the formation of di- or tri-substituted products requires careful optimization of reaction conditions, including stoichiometry of the coupling partner, reaction time, and temperature.
Q4: How can I achieve selective functionalization at the C8 position?
A4: The C8-chloro group is the least reactive of the three. To achieve selective functionalization at this position, a common strategy is to first substitute the more reactive C4 and C2 positions. Subsequent functionalization at C8 will likely require more forcing reaction conditions for cross-coupling reactions, such as higher temperatures and a more active catalyst system.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile. | Use a stronger base to deprotonate the nucleophile; increase the reaction temperature. |
| Steric hindrance from the nucleophile or substrate. | Use a less bulky nucleophile if possible; increase reaction temperature and time. | |
| Formation of di-substituted product | Reaction conditions are too harsh (high temperature, long reaction time). | Reduce the reaction temperature and time. Use a stoichiometric amount of the nucleophile. |
| The mono-substituted product is highly reactive. | Isolate the C4-substituted product first before attempting further functionalization at C2. | |
| Poor regioselectivity (mixture of C2 and C4 isomers) | The nucleophile is highly reactive and less selective. | Lower the reaction temperature. Screen different solvents to modulate reactivity. |
| Thermodynamic equilibrium is reached. | Shorten the reaction time to favor the kinetic C4-product. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Problem | Possible Cause | Suggested Solution |
| Low yield or no reaction | Catalyst inactivity. | Choose a suitable ligand (e.g., bulky, electron-rich phosphine ligands for Buchwald-Hartwig).[1] Perform a screen of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Ensure anhydrous and anaerobic conditions. |
| Poor solubility of reagents. | Select a solvent system that dissolves all components at the reaction temperature. | |
| Competitive hydrolysis at C4 (Suzuki) | Basic reaction conditions promoting hydrolysis of the activated C4-Cl bond. | Consider a two-step approach: first, substitute C4 with a thioether to deactivate it, then perform cross-coupling at C2, followed by desulfurative coupling at C4. |
| Homocoupling of the coupling partner | Inefficient oxidative addition or transmetalation. | Optimize the catalyst/ligand system. Adjust the base and temperature. |
| Lack of regioselectivity | Similar reactivity of C2-Cl and C4-Cl under the chosen conditions. | Screen different ligands, as they can significantly influence regioselectivity.[2] Modify the reaction temperature. |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. (Data for this compound is not readily available in the literature; this table for the closely related 2,4-dichloroquinazoline is provided for reference.)
| Nucleophile | Solvent | Temperature (°C) | Product(s) | Reference |
| Hydrazine hydrate | Ethanol | 0-5 | 2-chloro-4-hydrazinylquinazoline | [3] |
| Various amines | Various | Various | Predominantly 4-amino-2-chloroquinazoline | [4][5] |
Table 2: Regioselective Suzuki Coupling of 2,4,7-Trichloroquinazoline via a Thioether Intermediate. (This sequential strategy for the related 2,4,7-trichloroquinazoline may be adaptable for the 2,4,8-trichloro isomer.)
| Step | Position Functionalized | Reagents and Conditions | Yield (%) | Reference |
| 1 | C4 (Thioether formation) | Isopropyl mercaptan, NaH | - | |
| 2 | C2 | Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, 75 °C | 85-95 | |
| 3 | C4 (Desulfurative coupling) | Arylboronic acid, CuTC, THF, 50 °C | 80-95 | |
| 4 | C7 | Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O, reflux | 60-85 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of a 2,4-Dichloroquinazoline Derivative
This protocol is adapted from procedures for 2,4-dichloroquinazolines and is expected to be applicable to this compound for selective C4-amination.[4][5]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) at 0-5 °C, add the desired amine (1.0-1.2 equiv).
-
Reaction Progression: Stir the reaction mixture at a low temperature (e.g., 0-25 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2,8-dichloro-4-aminoquinazoline derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol that would require optimization for this compound, particularly concerning regioselectivity.[6]
-
Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DME).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2,4,8-Trichloroquinazoline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for solubility enhancement of 2,4,8-Trichloroquinazoline and related compounds. Poor aqueous solubility is a common challenge for quinazoline derivatives, often hindering preclinical development and clinical applications.[1][2] This resource offers solutions in a question-and-answer format, detailed experimental protocols, and visual aids to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound-based compound is precipitating out of my aqueous buffer during an in vitro assay.
Question: I dissolved my compound in DMSO to make a stock solution and then diluted it into a phosphate-buffered saline (PBS) for my experiment. However, I'm observing precipitation. What can I do to resolve this?
Answer: This is a common problem for hydrophobic molecules like many quinazoline derivatives when introduced to an aqueous environment.[1] Here are several strategies to troubleshoot this issue:
-
pH Adjustment: The solubility of quinazoline derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazoline ring system.[2][3] For basic compounds, lowering the pH of the buffer can increase the proportion of the more soluble ionized form.[4] For instance, the aqueous solubility of erlotinib hydrochloride, a quinazoline-based drug, is significantly higher at a pH below 5.[5]
-
Use of Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound by reducing the polarity of the aqueous medium.[1] Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[1] It is advisable to start with low concentrations (e.g., 1-5% v/v) to avoid impacting the biological components of your assay.[1]
-
Addition of Surfactants: Surfactants can enhance aqueous solubility by forming micelles that encapsulate the hydrophobic compound.[1] Non-ionic surfactants such as Polysorbate 20 (Tween® 20) or Polysorbate 80 are frequently used in biological assays at concentrations above their critical micelle concentration (CMC).[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly employed.[1]
Issue 2: My quinazoline-based compound shows good in vitro potency but has poor oral bioavailability in animal models.
Question: My compound is very active in cell-based assays, but pharmacokinetic studies indicate low absorption after oral administration. I suspect this is due to its poor solubility. What formulation strategies can I explore to improve its bioavailability?
Answer: This is a typical challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds, where low solubility is the rate-limiting step for absorption from the gastrointestinal tract.[6] The following formulation strategies can be employed to enhance the dissolution rate and, consequently, the bioavailability:
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6] Techniques include:
-
Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[2] The amorphous form is thermodynamically less stable and more soluble than the crystalline form.[7] Common methods for preparing solid dispersions include:
-
Solvent Evaporation: The drug and a carrier polymer are dissolved in a common solvent, which is then evaporated.[6]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.[6]
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten solution, which is then extruded and cooled.[8]
-
-
Co-crystallization: This technique involves forming a crystalline solid that contains the API and a benign co-former in a stoichiometric ratio within the crystal lattice. Co-crystals can exhibit improved solubility and dissolution rates compared to the pure API.[9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[10]
Quantitative Data on Solubility Enhancement
Table 1: Solubility of Common Quinazoline-Based Drugs in Laboratory Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Erlotinib | DMSO | ~25 - 100 mg/mL | [11][12][13] |
| DMF | ~25 - 50 mg/mL | [11][13] | |
| Ethanol | ~0.25 - 10 mg/mL (with warming) | [11][12][13] | |
| Water | Very poorly soluble (~5-20 µM) | [12] | |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [11][13] | |
| Gefitinib | Water (pH 1.2) | High | [14] |
| Water (pH 6.5) | Low (38.3% release after 6h) | [14] | |
| Water (pH 7.2) | Low (28.7% release after 12h) | [14] | |
| Lapatinib | DMSO | High | [15] |
| Vandetanib | Water | Practically insoluble | [16] |
| Acidic pH | Soluble | [16] | |
| Basic pH | Practically insoluble | [16] |
Table 2: Examples of Solubility Enhancement for Quinazoline Derivatives
| Quinazoline Derivative | Enhancement Technique | Carrier/System | Improvement in Solubility/Dissolution | Reference(s) |
| Gefitinib | Solid Dispersion (Microwave) | Soluplus® + PEG 4000 | ~3.8-fold increase in dissolution | [17] |
| Gefitinib | Self-Emulsifying Drug Delivery System (SEDDS) | Peceol, Kolliphor HS 15, Labrasol | 2.14-fold increase in dissolution rate | [10] |
| Gefitinib | Nanosuspension | Poloxamer-188 | Significant solubility enhancement in water | [18] |
| Lapatinib | Solid Dispersion (Solvent Evaporation) | HPMCP HP 55 | Significant increase in dissolution rate | [7] |
| Lapatinib | Lipophilic Salt Formation | Deoxycholic acid | 4- to 9-fold higher solubility in lipid excipients | [19] |
| Vandetanib | Co-crystallization/Salt Formation | Dicarboxylic acids (e.g., succinic acid) | Higher solubility compared to pure drug | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubility enhancement.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound-based compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound-based compound (API)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30), Soluplus®, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and carrier are soluble
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh the API and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[6]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[6]
-
Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.[2]
-
Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.[2]
-
Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug. Evaluate the dissolution rate compared to the unformulated drug.[2]
Protocol 2: Kinetic Solubility Assay by UV Spectrophotometry
Objective: To determine the kinetic solubility of a this compound-based compound in an aqueous buffer.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Thermostatic shaker
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by serial dilution of the DMSO stock solution in the aqueous buffer.
-
Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Add the aqueous buffer to each well to achieve the desired final concentration of the compound, ensuring the final DMSO concentration is low (e.g., <1% v/v).
-
Equilibration: Seal the plate and incubate it on a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[12]
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent microtiter plate. Measure the UV absorbance of the standards and the samples at the wavelength of maximum absorbance (λmax) for the compound.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the dissolved compound in the samples from the calibration curve. This concentration represents the kinetic solubility.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways where quinazoline-based inhibitors are active, and a general workflow for solubility enhancement.
Signaling Pathways
Many this compound-based compounds are designed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.[6][20]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.
Caption: VEGFR signaling pathway and the inhibitory action of quinazoline-based compounds.
Experimental and Logical Workflows
Caption: A generalized workflow for selecting and evaluating solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Preparation of lapatinib ditosylate solid dispersions using solvent rotary evaporation and hot melt extrusion for solubility and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. ijpsr.com [ijpsr.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Preventing decomposition of 2,4,8-Trichloroquinazoline during reactions
Technical Support Center: 2,4,8-Trichloroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to several decomposition pathways, primarily:
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Nucleophilic Substitution: The chlorine atoms, particularly at the 2- and 4-positions of the quinazoline ring, are prone to substitution by nucleophiles. The C-4 position is generally more reactive than the C-2 position.
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Hydrolysis: In the presence of water or strong acids/bases, the chloro groups can be hydrolyzed to form the corresponding quinazolinone derivatives.
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Dehalogenation: Under certain reductive conditions or in the presence of specific metal catalysts, the chlorine atoms can be removed.
-
Thermal Decomposition: At elevated temperatures, polychlorinated aromatic compounds can undergo degradation. While specific data for this compound is limited, it is a known phenomenon for this class of compounds.
Q2: How does the reactivity of the three chlorine atoms on this compound differ?
A2: The chlorine atoms on the this compound ring exhibit different reactivities:
-
C4-Cl: This chlorine is the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
C2-Cl: This chlorine is less reactive than the C4-Cl but can still be displaced by nucleophiles, often requiring harsher reaction conditions (e.g., higher temperatures).
-
C8-Cl: This chlorine, being on the benzene portion of the ring system, is generally the least reactive towards nucleophilic substitution under typical SNAr conditions. Its removal would likely require conditions favorable for aryl halide reactions, such as metal-catalyzed cross-coupling or radical reactions.
Q3: What general storage conditions are recommended for this compound?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric oxygen.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Unwanted side products observed, suggesting nucleophilic substitution.
-
Symptom: Mass spectrometry or NMR analysis of the reaction mixture shows the presence of species where one or more chlorine atoms have been replaced by a nucleophile present in the reaction (e.g., solvent, base, or reagent).
-
Root Cause: The high electrophilicity of the C4 and C2 positions of the quinazoline ring makes them susceptible to nucleophilic attack.
-
Solution:
-
Control of Nucleophiles:
-
Use non-nucleophilic bases (e.g., proton sponge, DBU) if a base is required.
-
Employ aprotic, non-nucleophilic solvents (e.g., toluene, dioxane, or THF). Avoid alcoholic or amine-based solvents if they are not the intended reactants.
-
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of di- or tri-substituted byproducts.
-
Issue 2: Formation of quinazolinone byproducts.
-
Symptom: Presence of a compound with a carbonyl group in the product mixture, indicating hydrolysis.
-
Root Cause: Reaction with water, which can be present as an impurity in solvents or reagents, or introduced during workup. The hydrolysis can be catalyzed by acidic or basic conditions.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere.
-
pH Control: If possible, maintain a neutral pH. If acidic or basic conditions are necessary for the desired reaction, consider if less harsh alternatives can be used.
-
Workup Procedure: When quenching the reaction, use a neutral aqueous solution if possible. If an acidic or basic wash is required, perform it quickly and at a low temperature.
-
Issue 3: Evidence of dehalogenation.
-
Symptom: The product mixture contains species with one or more chlorine atoms replaced by hydrogen.
-
Root Cause: This can occur under reductive conditions, in the presence of certain metals (e.g., Palladium on carbon with a hydrogen source), or through radical mechanisms.
-
Solution:
-
Avoid Reductive Conditions: Be cautious with reagents that can act as reducing agents.
-
Catalyst Choice: If a metal catalyst is required, screen different catalysts and ligands to find a system that promotes the desired reaction without causing dehalogenation.
-
Data Presentation
Table 1: Relative Reactivity of Chlorine Atoms in Chloroquinazolines to Nucleophilic Substitution
| Position of Chlorine | Relative Reactivity | Typical Conditions for Substitution |
| C4 | High | Mild conditions (e.g., room temperature to moderate heating) |
| C2 | Moderate | Harsher conditions (e.g., elevated temperatures, prolonged reaction times) |
| C8 (on benzene ring) | Low | Generally requires metal catalysis (e.g., Buchwald-Hartwig, Suzuki coupling) |
Table 2: General Stability of this compound under Various Conditions (Qualitative)
| Condition | Stability | Potential Decomposition Products |
| Neutral, Anhydrous | High | - |
| Acidic (aqueous) | Low to Moderate | Hydrolysis products (quinazolinones) |
| Basic (aqueous) | Low to Moderate | Hydrolysis products (quinazolinones) |
| Presence of Nucleophiles | Low | Nucleophilic substitution products |
| Elevated Temperature | Moderate | Potential for thermal degradation |
| UV Light Exposure | Moderate | Potential for photochemical decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction at the C4-Position
This protocol provides a general method for reacting a nucleophile selectively at the C4 position of this compound while minimizing side reactions.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous, aprotic solvent (e.g., THF, dioxane, or toluene).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add the nucleophile (1.0-1.2 eq) to the cooled solution.
-
If a base is required, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) dropwise.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (if a base was used) or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Major decomposition pathways for this compound.
Caption: Recommended workflow to minimize decomposition during reactions.
Technical Support Center: NMR Analysis of 2,4,8-Trichloroquinazoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,8-trichloroquinazoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum has a very poor signal-to-noise ratio (S/N). What can I do?
A1: A low signal-to-noise ratio can be caused by several factors, including low sample concentration, insufficient number of scans, or improper spectrometer setup.
-
Increase Concentration: If solubility permits, increase the concentration of your sample. For a typical 400-600 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.[1][2]
-
Increase Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4. Acquiring a higher number of transients (e.g., 32, 64, or more) is a common strategy to improve data quality for dilute samples.[2]
-
Check Spectrometer Tuning and Shimming: Ensure the spectrometer probe is properly tuned to the correct frequency and that the magnetic field has been shimmed. Poor shimming results in broad peaks and lower peak height, reducing the S/N.[1][2]
-
Use a High-Field Instrument: If available, using a spectrometer with a higher magnetic field (e.g., 600 MHz or higher) will provide better sensitivity and resolution.[2]
Q2: I am seeing fewer aromatic proton signals than expected for the this compound core. Why is that?
A2: The core structure of this compound has only three protons on the benzene ring (H-5, H-6, and H-7). You should expect to see three signals in the aromatic region of the ¹H NMR spectrum. If you see fewer, it could be due to:
-
Signal Overlap: Protons in similar chemical environments may have very close chemical shifts, causing their signals to overlap, especially on lower-field spectrometers.[3] It is recommended to use a higher-field NMR spectrometer for optimal resolution.[2]
-
Degradation: The compound may have degraded under certain conditions (e.g., presence of moisture, acidic/basic impurities), leading to a different chemical structure.[1]
Q3: The chemical shifts in my spectrum don't match my predictions. What could be the cause?
A3: Chemical shifts are highly sensitive to the electronic environment of the nuclei.[4]
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons and carbons due to interactions like hydrogen bonding or changes in electron density.[1] For example, polar aprotic solvents like DMSO-d₆ can interact differently with the molecule than non-polar solvents like CDCl₃, altering the resonance of nearby nuclei.[1] Always report the solvent used when presenting NMR data.
-
Concentration: Sample concentration can sometimes affect chemical shifts, particularly for protons involved in intermolecular interactions.
-
Temperature: Temperature variations can also lead to shifts in peak positions, especially if conformational changes or chemical exchange phenomena are occurring.
Q4: My peaks in the ¹H NMR spectrum are broad. What is the reason for this?
A4: Peak broadening can be attributed to several factors:
-
Poor Shimming: The most common cause is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step in troubleshooting broad peaks.[1][2]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. If suspected, washing glassware thoroughly or passing the sample through a small plug of celite may help.
-
Chemical Exchange: If your molecule is undergoing a dynamic process (e.g., slow conformational rotation, tautomerism) on the NMR timescale, it can lead to broadened signals.[1] Acquiring spectra at different temperatures can help confirm this.
-
Low Solubility: If the sample is not fully dissolved and a suspension is present, it can lead to very broad lines. Ensure your sample is completely dissolved before analysis.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound core. Note that these are estimated values and can vary based on the solvent and other experimental conditions.[2]
Table 1: Predicted ¹H NMR Data for this compound Core
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-5 | Doublet (d) | ~8.1 - 8.3 | ~8.5 |
| H-6 | Triplet (t) | ~7.7 - 7.9 | ~7.8 |
| H-7 | Doublet (d) | ~7.9 - 8.1 | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound Core
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 158 |
| C-4 | ~160 - 163 |
| C-4a | ~125 - 128 |
| C-5 | ~128 - 131 |
| C-6 | ~129 - 132 |
| C-7 | ~127 - 130 |
| C-8 | ~135 - 138 |
| C-8a | ~148 - 151 |
Standard Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]
-
Acquisition: Use a standard single-pulse sequence (e.g., 'zg30'). Set the spectral width to cover the expected range (e.g., 0-10 ppm). Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[2] A relaxation delay of 1-2 seconds is generally adequate.[2]
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[1]
Protocol 2: ¹³C NMR and DEPT
-
Sample Preparation: Prepare a more concentrated sample if possible (15-25 mg in 0.6-0.7 mL of solvent) as ¹³C NMR is less sensitive than ¹H NMR.
-
Spectrometer Setup: Lock and shim as described for ¹H NMR.
-
Acquisition: Use a standard proton-decoupled pulse sequence. Set the spectral width to an appropriate range (e.g., 0-180 ppm). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT Experiments: Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH/CH₃ as positive and CH₂ as negative signals, while DEPT-90 only shows CH signals.[5]
Protocol 3: 2D NMR (COSY, HSQC, HMBC)
-
Sample and Setup: Use the same sample and initial setup as for 1D experiments.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It is crucial for identifying adjacent protons in the aromatic spin system (H-5, H-6, H-7).[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[5] This is essential for assigning the protonated carbons (C-5, C-6, C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH, ³J_CH).[6] It is vital for identifying quaternary carbons and piecing together the molecular fragments.
Visual Troubleshooting and Analysis Guides
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Caption: Key 2D NMR correlations for this compound structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 4. azooptics.com [azooptics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 2,4,8-Trichloroquinazoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, managing, and troubleshooting impurities in 2,4,8-trichloroquinazoline starting material. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities expected in a sample of this compound?
A1: Based on general principles of quinazoline synthesis, common impurities can be categorized as follows:
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Formation of other trichloroquinazoline isomers (e.g., 2,4,6-trichloroquinazoline or 2,4,7-trichloroquinazoline) depending on the synthetic route.
-
Hydrolysis Products: Partial or complete hydrolysis of the chloro substituents to form hydroxyquinazolines or quinazolinones, especially if moisture is present during synthesis or storage.
-
Over-chlorination or Under-chlorination Products: Molecules with more or fewer than three chlorine atoms.
-
Byproducts from Side Reactions: Dimerization or polymerization of starting materials or intermediates, especially at elevated temperatures.[1]
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, consider the following:
-
Control of Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants.[1] Sub-optimal conditions can lead to incomplete reactions or the formation of side products.
-
Inert Atmosphere: For reactions sensitive to air and moisture, using an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and oxidation.
-
Purity of Reagents: Ensure the purity of starting materials and solvents, as contaminants can lead to unwanted side reactions.
-
Regioselective Synthesis: Employ synthetic strategies that favor the formation of the desired 2,4,8-isomer to minimize the generation of other isomers.
Q3: What is the likely impact of these impurities on subsequent reactions?
A3: Impurities in this compound can have several adverse effects on downstream applications:
-
Reduced Yield: Isomeric and other impurities may not participate in the desired reaction, leading to a lower yield of the target product.
-
Formation of Difficult-to-Separate Byproducts: Impurities can react with downstream reagents to form new impurities, complicating purification.
-
Interference with Catalysts: Some impurities can poison catalysts used in subsequent steps.
-
Altered Biological Activity: In drug development, even small amounts of structurally similar impurities can lead to off-target effects or altered efficacy.
Troubleshooting Guides
Issue 1: My downstream reaction with this compound is giving a low yield and a complex mixture of products.
This issue often points to the presence of impurities in the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: I am observing an unexpected peak in my analytical chromatogram (HPLC/GC) of the final product.
This could be due to an impurity in the this compound starting material being carried through the synthesis or reacting to form a new compound.
Troubleshooting Workflow:
Caption: Workflow for identifying the source of an unexpected product peak.
Data Presentation: Illustrative Impurity Profile
The following table presents a hypothetical but realistic impurity profile for a batch of this compound, as might be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
| Compound | Retention Time (min) | Area % | Potential Identity |
| This compound | 15.2 | 98.5 | Main Component |
| Impurity A | 13.8 | 0.8 | Isomeric Impurity (e.g., 2,4,6-Trichloroquinazoline) |
| Impurity B | 10.5 | 0.4 | Dichloro-hydroxy-quinazoline (Hydrolysis Product) |
| Impurity C | 18.1 | 0.3 | Dimerization Byproduct |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the separation and quantification of impurities. Method optimization will be required for specific impurity profiles.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point for method development.
-
Example Gradient:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection Wavelength:
-
254 nm (or a wavelength determined by UV-Vis scan of the main component).
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
Column:
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min.
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature:
-
250 °C
-
-
MS Ion Source Temperature:
-
230 °C
-
-
MS Quadrupole Temperature:
-
150 °C
-
-
Ionization Mode:
-
Electron Impact (EI) at 70 eV.
-
-
Mass Range:
-
50-500 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Impurity Formation Pathways
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis of this compound, often synthesized from a substituted anthranilic acid derivative followed by cyclization and chlorination.
Caption: Potential pathways for impurity formation during synthesis.
References
Validation & Comparative
A Comparative Analysis of 2,4,8-Trichloroquinazoline and 2,4-Dichloroquinazoline for Researchers and Drug Development Professionals
A deep dive into the synthesis, reactivity, and potential applications of two key quinazoline scaffolds in medicinal chemistry.
This guide provides a comprehensive comparative analysis of 2,4,8-trichloroquinazoline and 2,4-dichloroquinazoline, two important heterocyclic compounds utilized as versatile building blocks in the synthesis of biologically active molecules. Understanding the nuanced differences in their reactivity and physicochemical properties is crucial for researchers, scientists, and drug development professionals aiming to design and synthesize novel therapeutics. This document summarizes key experimental data, provides detailed protocols for their functionalization, and visualizes their reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,4-dichloroquinazoline is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in chemical reactions and biological systems.
| Property | This compound | 2,4-Dichloroquinazoline |
| Molecular Formula | C₈H₃Cl₃N₂ | C₈H₄Cl₂N₂ |
| Molecular Weight | 233.48 g/mol | 199.04 g/mol |
| CAS Number | 62484-29-1 | 607-68-1 |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder |
| Melting Point | Not readily available | 116-118 °C |
| Solubility | Sparingly soluble in water | Sparingly soluble in water |
Synthesis
Both this compound and 2,4-dichloroquinazoline are typically synthesized from substituted anthranilic acid derivatives. The general synthetic approach involves the cyclization of the anthranilic acid precursor followed by chlorination.
Synthesis of 2,4-Dichloroquinazoline
A common and efficient method for the synthesis of 2,4-dichloroquinazoline involves a two-step process starting from anthranilic acid.[1]
Synthesis of this compound
The synthesis of this compound follows a similar pathway, starting from 2-amino-3-chlorobenzoic acid.
Comparative Reactivity: Nucleophilic Aromatic Substitution
The primary utility of both chloroquinazolines in synthetic chemistry lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C4 positions of the quinazoline ring are activated towards displacement by nucleophiles. However, their reactivity is not identical, and the presence of an additional chlorine atom at the C8 position in this compound further modulates this reactivity.
Regioselectivity
A key feature of the reactivity of 2,4-dichloroquinazoline is the pronounced regioselectivity of nucleophilic attack. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution under mild reaction conditions.[2][3] Substitution at the C2 position generally requires harsher conditions, such as higher temperatures.[3] This differential reactivity allows for the sequential and controlled introduction of different substituents at the C4 and C2 positions.
For this compound, a similar pattern of regioselectivity is expected. The C4 position remains the most activated site for nucleophilic attack. The electron-withdrawing nature of the chlorine atom at C8 is expected to further enhance the electrophilicity of the quinazoline ring, potentially increasing the overall reactivity of the molecule towards nucleophiles compared to 2,4-dichloroquinazoline. However, detailed experimental studies directly comparing the reaction rates are scarce.
Experimental Protocols
The following are representative experimental protocols for the nucleophilic substitution of 2,4-dichloroquinazoline and an adapted protocol for this compound based on established methodologies for similar substrates.
Protocol 1: Synthesis of 4-Anilino-2-chloroquinazoline from 2,4-Dichloroquinazoline
Materials:
-
2,4-Dichloroquinazoline
-
Aniline
-
Ethanol
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in ethanol, add aniline (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2: Proposed Synthesis of 4-Anilino-2,8-dichloroquinazoline from this compound
Materials:
-
This compound
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add aniline (1.1 eq) and potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to yield the desired product.
Data Presentation: Comparative Reaction Conditions
The table below summarizes typical reaction conditions for the monosubstitution at the C4 position of both quinazoline derivatives.
| Parameter | 2,4-Dichloroquinazoline | This compound (Predicted) |
| Nucleophile | Amines, anilines, thiols, alcohols | Amines, anilines, thiols, alcohols |
| Solvent | Ethanol, THF, DMF | DMF, DMSO, Acetonitrile |
| Base | Triethylamine, DIPEA, K₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Temperature | Room Temperature to 80 °C | Room Temperature to 60 °C |
| Reaction Time | 2 - 12 hours | 4 - 10 hours |
Applications in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Both 2,4-dichloroquinazoline and this compound serve as crucial intermediates in the synthesis of compounds targeting a wide range of diseases.
-
Oncology: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The ability to selectively functionalize the C2 and C4 positions allows for the fine-tuning of inhibitor potency and selectivity.
-
Antimicrobial Agents: The quinazoline core has been incorporated into various antibacterial and antifungal agents.[4]
-
Central Nervous System (CNS) Disorders: Certain quinazoline derivatives have shown activity as anticonvulsants and antipsychotics.
The introduction of a chlorine atom at the C8 position in this compound offers an additional point for diversification and can significantly influence the biological activity profile of the resulting molecules due to its electronic and steric effects. Structure-activity relationship (SAR) studies have shown that halogen substitution at positions 6 and 8 can enhance the antimicrobial activities of quinazolinone derivatives.[4]
Conclusion
Both this compound and 2,4-dichloroquinazoline are valuable reagents for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. While 2,4-dichloroquinazoline is well-characterized with a predictable and highly regioselective reactivity profile, this compound remains a less explored but promising analogue. The additional chlorine atom at the C8 position is expected to enhance the overall reactivity of the quinazoline core towards nucleophiles and provides an additional vector for chemical modification. Further experimental investigation into the reactivity and biological applications of this compound is warranted to fully exploit its potential in the development of novel therapeutic agents. This guide serves as a foundational resource to aid researchers in navigating the chemistry of these important synthetic intermediates.
References
Biological activity of 2,4,8-Trichloroquinazoline derivatives versus other quinazolines
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the discovery of potent therapeutic agents. This guide provides a comparative overview of the biological activities of various chlorinated quinazoline derivatives, with a special focus on inferring the potential bioactivity of 2,4,8-trichloroquinazoline. While direct experimental data on this compound is limited in publicly available literature, this analysis draws upon structure-activity relationship (SAR) studies of related chlorinated analogs to provide a predictive comparison.
The strategic placement of chlorine atoms on the quinazoline ring has been shown to significantly modulate the pharmacological profile of these compounds, influencing their anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes available data to offer insights into how the number and position of chlorine substituents impact biological efficacy.
Comparative Biological Activity: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the reported in vitro activities of various chlorinated quinazoline derivatives against different biological targets. It is important to note that direct experimental values for this compound are not available and the potential activities are inferred from the trends observed in related compounds.
Table 1: Comparative Anticancer Activity of Chlorinated Quinazoline Derivatives (IC50/GI50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Mechanism of Action (if known) |
| Inferred this compound | Various | Potentially < 10 | - | - | Likely EGFR/VEGFR2 Inhibition, DNA Binding |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 | Doxorubicin | - | DNA Binding, EGFR/VEGFR-2 Inhibition |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | < 1.81 | Doxorubicin | - | DNA Binding, EGFR/VEGFR-2 Inhibition |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | HCT-116 (Colon) | < 1.81 | Doxorubicin | - | DNA Binding, EGFR/VEGFR-2 Inhibition |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | LOX IMVI (Melanoma) | < 1.81 | Doxorubicin | - | DNA Binding, EGFR/VEGFR-2 Inhibition |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | MCF7 (Breast) | < 1.81 | Doxorubicin | - | DNA Binding, EGFR/VEGFR-2 Inhibition |
| Pyrimidodiazepine (16c) | Various (10 lines) | 10-fold > Doxorubicin | Doxorubicin | - | DNA Binding |
| 2,4-Diamino-5-chloro-6-substituted quinazolines | L1210 Leukemia, B16 Melanoma | Potent Inhibition | Methotrexate | - | Not specified |
Data for this compound is an inference based on the activities of other polychlorinated quinazolines.
Table 2: Comparative Antimicrobial Activity of Chlorinated Quinazoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Inferred this compound | Bacteria & Fungi | Potentially < 50 | - | - |
| 8-Bromo-2-chloroquinazoline derivatives | E. coli | Significant Activity | - | - |
| 8-Bromo-2-chloroquinazoline derivatives | S. aureus | Significant Activity | - | - |
| 2,4-Diamino-5-chloro-6-substituted quinazolines | Diplococcus pneumoniae | Moderate Activity | - | - |
Data for this compound is an inference based on the activities of other halogenated quinazolines.
Structure-Activity Relationship (SAR) Insights
The available literature suggests that the presence and position of chlorine atoms on the quinazoline ring are critical determinants of biological activity.
-
Positions 2 and 4: Substitution at these positions is crucial for anticancer activity, particularly for the inhibition of tyrosine kinases like EGFR and VEGFR. The chlorine atom at C4 is a common feature in many potent inhibitors, acting as a leaving group for the nucleophilic substitution by the amino group of anilines. The 2-position often accommodates various substituents that can modulate potency and selectivity.
-
Position 8: Halogen substitution at the 8-position has been associated with enhanced antimicrobial activity. For instance, derivatives of an 8-bromo-2-chloroquinazoline scaffold have demonstrated significant antibacterial effects. This suggests that a chlorine atom at the 8-position in this compound could contribute to its potential antimicrobial profile.
-
Polychlorination: The presence of multiple chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins. The combined electronic and steric effects of chlorine atoms at positions 2, 4, and 8 are likely to result in a unique pharmacological profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of quinazoline derivatives, which would be applicable for testing this compound.
Anticancer Activity Evaluation (In Vitro)
Cell Lines and Culture: Human cancer cell lines such as K-562 (leukemia), MCF7 (breast cancer), and HCT-116 (colon cancer) are commonly used. Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
Microorganisms: Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and fungal strains like Candida albicans are commonly used.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microplates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of quinazoline derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway and a typical experimental workflow.
Validating the Structure of Novel 2,4,8-Trichloroquinazoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2,4,8-trichloroquinazoline serves as a versatile intermediate for the synthesis of novel analogs with potential applications in oncology and other therapeutic areas. The precise structural validation of these new chemical entities is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the overall quality of research.
This guide provides a comparative overview of standard analytical techniques for the structural elucidation of novel this compound analogs. It includes reference data for the parent compound where available, supplemented with data from closely related analogs to offer a comprehensive framework for validation. Detailed experimental protocols and visual representations of key workflows and relevant biological pathways are also presented to support researchers in their endeavors.
Comparative Spectroscopic and Crystallographic Data
The structural confirmation of newly synthesized this compound analogs relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key data points for the parent this compound and related structures.
Note: Experimental data for the parent this compound is limited in publicly available literature. Data from closely related analogs is provided for comparative purposes.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Solvent | Reference |
| This compound | 8.15 (d, J=8.4 Hz, 1H), 7.95 (d, J=7.6 Hz, 1H), 7.70 (t, J=8.0 Hz, 1H) | Not available. | Not specified | [1] |
| 2,4-Dichloroquinazoline | 8.20 (d, 1H), 8.00 (d, 1H), 7.95 (t, 1H), 7.75 (t, 1H) | Not available. | Not specified | [1] |
| 8-Chloroquinolin-2(1H)-one | 11.06 (s, 1H), 7.98 (d, J = 9.5 Hz, 1H), 7.67 (t, J = 7.3 Hz, 2H), 7.21 (t, J = 7.8 Hz, 1H), 6.62 (d, J = 9.5 Hz, 1H) | 162.4, 140.8, 135.7, 131.0, 127.7, 123.4, 123.0, 121.3, 118.9 | DMSO-d6 | [2] |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | 8.27 (dd, J = 8.3, 0.6 Hz, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, H-6) 4.51 (q, J = 7.1 Hz, COOCH2CH3), 1.39 (t, J = 7.1 Hz, COOCH2CH3) | 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3 | DMSO-d6 | [3] |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) | Ionization Method |
| This compound | C₈H₃Cl₃N₂ | 233.48 | Not available. | --- |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Not available. | --- |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | [M]+ at 319 | Electron Ionization |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | C₁₂H₉Cl₂NO₂ | 270.10 | [M]+ 269 (32%), [M+2]+ 271 (21%), [M+4]+ 273 (3%) | EI-MS |
Table 3: X-ray Crystallography Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| This compound | Not available. | Not available. | Not available. | Not available. | Not available. | Not available. | --- |
| 2,4-Dichloroquinoline | Monoclinic | P2₁/c | 10.3689 | 11.9215 | 13.6380 | 98.937 | [4] |
| 3-Chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | Monoclinic | P2₁/n | 11.0871 | 7.4261 | 18.2504 | 92.909 | [5] |
| Ethyl 2,4-dichloroquinoline-3-carboxylate | Monoclinic | P2₁/c | 8.5860 | 19.9082 | 7.1304 | 100.262 | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound analog.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire proton spectra using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the purified analog in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.
Data Acquisition:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for quinazoline derivatives. Both positive and negative ion modes should be tested to determine the optimal ionization.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000). The high-resolution capability of the instrument allows for the determination of the accurate mass, from which the elemental formula can be deduced.[6]
-
Tandem MS (MS/MS): Fragmenting the parent ion can provide valuable structural information.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous structural proof.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature. Other methods such as slow cooling of a saturated solution or vapor diffusion can also be employed.
-
Select a single crystal of suitable size and quality under a microscope.
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.[7]
Mandatory Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of novel quinazoline analogs.
EGFR Signaling Pathway
Many quinazoline derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling cascade, a common target for quinazoline-based inhibitors.[8][9]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is another critical target in cancer therapy, particularly for inhibiting angiogenesis.
Caption: Key components of the VEGFR signaling pathway involved in angiogenesis.[10][11]
References
- 1. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
Comparative Guide to In Vitro Assay Validation for 2,4,8-Trichloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for novel compounds derived from the 2,4,8-trichloroquinazoline scaffold. Quinazoline derivatives are a well-established class of compounds in drug discovery, frequently investigated as inhibitors of protein kinases.[1][2] This document focuses on validation strategies for assays targeting two critical oncological pathways: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are common targets for quinazoline-based inhibitors.[3][4][5]
Introduction to Target Pathways and Compound Action
Compounds derived from this compound are synthesized to serve as scaffolds for creating potent and selective inhibitors of key cellular signaling pathways.[1] The EGFR and VEGFR-2 pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[6][7] Inhibiting these tyrosine kinase receptors is a proven strategy in cancer therapy.[6][8] This guide uses two hypothetical derivatives, Compound Q-A1 (an EGFR inhibitor) and Compound Q-V1 (a VEGFR-2 inhibitor), to illustrate the validation process for relevant in vitro assays.
Comparison of Key Assay Formats
The validation of potential inhibitors requires a multi-faceted approach, typically beginning with biochemical assays to confirm direct target engagement and progressing to cell-based assays to measure physiological effects.
| Assay Type | Principle | Pros | Cons |
| Biochemical Kinase Assay | Measures the direct inhibition of purified kinase enzymatic activity (e.g., phosphorylation of a substrate). Techniques include HTRF, ELISA, or radiometric assays.[8][9] | High throughput, directly measures target interaction, provides precise IC50 values for enzymatic inhibition. | Lacks physiological context (no cell membrane, metabolism, or off-target effects). |
| Cell-Based Proliferation Assay | Measures the effect of the compound on the proliferation and viability of cancer cell lines that overexpress the target kinase. Common methods include MTT or CellTiter-Glo®.[9][10] | Provides data in a more biologically relevant context, assesses downstream effects of target inhibition, indicates potential cytotoxicity. | Indirect measure of target inhibition; results can be confounded by off-target toxicity or compound degradation. |
Data Presentation: Assay Performance Validation
A robust and reliable assay is crucial for screening and characterizing compounds. Key validation parameters include the half-maximal inhibitory concentration (IC50), the Z'-factor (a measure of assay quality), and the signal-to-background (S/B) ratio.[11]
Table 1: Comparison of Biochemical vs. Cell-Based Assay Performance for Compound Q-A1
| Parameter | HTRF® Kinase Assay (Biochemical) | MTT Proliferation Assay (Cell-Based) | Reference Drug (Gefitinib) - HTRF® |
| Target | Purified EGFR Kinase | A431 cells (EGFR over-expression) | Purified EGFR Kinase |
| IC50 | 5.06 nM[12] | 15.2 nM | 3.22 nM[7] |
| Z'-Factor | 0.82 | 0.75 | 0.85 |
| S/B Ratio | 12 | 8 | 14 |
| Assay Time | 4 hours | 72 hours | 4 hours |
Data are hypothetical and for illustrative purposes, with reference values included for context.
Table 2: Anti-Proliferative Activity of Hypothetical Quinazoline Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| Compound Q-A1 | EGFR | A431 (Lung Cancer) | 0.015 |
| Compound Q-A1 | H1975 (Lung, T790M mutant) | 1.5 | |
| Compound Q-V1 | VEGFR-2 | HUVEC (Endothelial) | 0.045 |
| Compound Q-V1 | MCF-7 (Breast Cancer) | 0.088[13] | |
| Gefitinib | EGFR | A431 (Lung Cancer) | 0.012 |
| Sorafenib | VEGFR-2 | HUVEC (Endothelial) | 0.031[13] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are hypothetical and for illustrative purposes, with reference values included for context.
Experimental Workflow and Protocols
A structured workflow is essential for efficient and reproducible assay validation. The process moves from initial biochemical screening to more complex cell-based functional assays.
Protocol 1: EGFR HTRF® Kinase Assay
This protocol describes a biochemical assay to determine the IC50 value of a test compound against purified EGFR kinase.
-
Reagent Preparation :
-
Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute recombinant human EGFR enzyme in Kinase Buffer.
-
Prepare a solution of biotinylated substrate peptide and ATP in Kinase Buffer.
-
Serially dilute test compounds (e.g., Compound Q-A1) in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.
-
-
Kinase Reaction :
-
Add 2 µL of diluted test compound or DMSO control to a low-volume 384-well plate.
-
Add 4 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Stop the reaction by adding 10 µL of HTRF® detection buffer containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis :
-
Calculate the HTRF® ratio (665nm/620nm * 10,000).
-
Plot the HTRF® ratio against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.[9]
-
Cell Culture :
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Plating :
-
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Allow cells to adhere by incubating for 24 hours.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound (e.g., Compound Q-A1) in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Data Acquisition :
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to determine the IC50 value.
-
Logical Framework for Compound Prioritization
Assay validation is a component of a larger decision-making framework used to advance promising compounds. Different assays are deployed sequentially to build confidence in a compound's profile.
References
- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 12. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Functionalization of 2,4,8-Trichloroquinazoline and its Analogs
The functionalization of the quinazoline scaffold is a cornerstone in the development of novel therapeutics, with applications ranging from oncology to antimicrobial agents.[1][2] Specifically, polychlorinated quinazolines like 2,4,8-trichloroquinazoline serve as versatile precursors for creating diverse molecular architectures. The selective substitution of the chlorine atoms is crucial for tuning the biological activity of these compounds. This guide provides a comparative overview of the efficacy of different catalytic systems for the functionalization of trichloroquinazolines, with a focus on palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with data to inform their synthetic strategies.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalytic systems in the cross-coupling reactions of trichloroquinazolines with various nucleophiles. The data highlights the regioselectivity of the reactions and the yields obtained under specific conditions.
| Catalyst System | Substrate | Nucleophile | Position of Substitution | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2,4,7-Trichloroquinazoline | Arylboronic acids | C-2 | Excellent | [3] |
| Pd(OAc)₂ / PPh₃ | 2-Aryl-4-thio-7-chloroquinazoline | Arylboronic acids | C-4 | Excellent | [3] |
| PdCl₂(PPh₃)₂ | Substituted chlorobenzaldehyde | Bis(pinacolato)diboron | - | - | [4] |
| XPhos Pd G2 | Borylated intermediate and brominated quinazoline | - | C-8 | - | [4] |
Experimental Protocols
General Procedure for Regioselective Palladium-Catalyzed C-2 Arylation of 2,4,7-Trichloroquinazoline
This protocol is adapted from methodologies reported for the sequential functionalization of 2,4,7-trichloroquinazoline.[3]
Materials:
-
2,4,7-Trichloroquinazoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Water (3:1 mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2,4,7-trichloroquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.15 mmol, 15 mol%).
-
Add sodium carbonate (2.0 mmol) and a 3:1 mixture of toluene and water (10 mL).
-
The flask is fitted with a reflux condenser and the mixture is degassed and placed under an inert atmosphere.
-
The reaction mixture is heated to 75 °C and stirred vigorously for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4,7-dichloroquinazoline.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of drug discovery. This guide provides a comparative analysis of the cross-reactivity profiles of quinazoline-based inhibitors, with a specific focus on the potential of the 2,4,8-trichloroquinazoline scaffold. While direct experimental data on the cross-reactivity of this compound-based inhibitors is not extensively available in the public domain, this guide leverages data from structurally related quinazoline derivatives to provide insights into their potential as selective or multi-targeted kinase inhibitors.
The quinazoline core is a well-established scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds against the human kinome. The presence of chloro-substituents, as in the this compound scaffold, can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and cross-reactivity profile.
Comparative Analysis of Substituted Quinazoline Inhibitors
| Compound ID | Quinazoline Scaffold | Primary Target(s) | IC50 (nM) | Off-Target(s) with Significant Inhibition (>50% at 1 µM or IC50 < 1µM) |
| Compound A | 4-Anilinoquinazoline | EGFR | 1-100 | HER2, VEGFR2, Src family kinases |
| Compound B | 2,4-Diaminoquinazoline | Multiple Kinases | Varies | Broad-spectrum activity often observed |
| Compound C | Quinazoline-Isatin Hybrid | CDK2, EGFR, VEGFR-2, HER2 | 76 - 183 | Data suggests multi-kinase activity[1] |
| BPR1K871 | 7-substituted Quinazoline | AURKA, AURKB, FLT3 | 13 - 22 | 77 out of 395 kinases inhibited >65% at 1000 nM[2] |
Table 1: Comparative Kinase Inhibition Profiles of Various Quinazoline Scaffolds. This table highlights the diverse selectivity profiles of different quinazoline-based inhibitors. The specific substitutions on the quinazoline ring are key determinants of their target profile.
| Target Kinase | Compound 1 (IC50, nM) | Compound 2 (IC50, nM) | Compound 3 (IC50, nM) |
| EGFR | 15 | 5 | 50 |
| VEGFR2 | 150 | 25 | 200 |
| PDGFRβ | 500 | 100 | >1000 |
| Src | >1000 | 250 | >1000 |
| Abl | >1000 | 500 | >1000 |
Table 2: Hypothetical Cross-Reactivity Data for this compound Derivatives. This table presents a hypothetical scenario for the kinase selectivity of three distinct this compound derivatives, illustrating how minor structural modifications could influence their cross-reactivity profiles.
Experimental Protocols
A critical component of cross-reactivity studies is the robust and reproducible execution of kinase inhibition assays. Below is a detailed, generalized protocol for an in vitro kinase assay, which can be adapted to screen novel compounds like this compound derivatives against a panel of kinases.
In Vitro Kinase Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (for luminescence or radioactivity detection)
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range for initial screening is from 10 µM down to 1 nM.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution or DMSO (for control wells)
-
Kinase enzyme solution (pre-diluted in kinase assay buffer)
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction: Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination and Detection:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[3]
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose membrane, wash the membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[4][5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in inhibitor screening and their biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for screening this compound-based inhibitors.
Caption: Simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Conclusion
While the specific cross-reactivity profile of this compound-based inhibitors remains to be fully elucidated, the broader family of quinazoline derivatives has demonstrated significant potential as both selective and multi-targeted kinase inhibitors. The chloro-substitution pattern of the this compound scaffold offers a unique chemical space for the development of novel inhibitors. Comprehensive screening of a library of derivatives against a broad panel of kinases, using robust in vitro assays, will be essential to characterize their selectivity and identify promising lead candidates for further drug development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the exploration of this and other novel quinazoline-based inhibitor series.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis of 2,4,8-Trichloroquinazoline Analogs and Related Derivatives
A guide for researchers and drug development professionals on the structure-activity relationships of substituted quinazolines, with a focus on chloro-substituted analogs.
Due to a lack of extensive published data specifically on 2,4,8-trichloroquinazoline, this guide provides a comparative analysis of structurally related quinazoline analogs. By examining the structure-activity relationships (SAR) of derivatives with chloro substitutions at the 2, 4, and 8 positions, as well as other relevant substitutions, we can infer the potential biological activities and guide future research in this chemical space. The primary focus of this analysis is on the anticancer properties of these compounds, a field where quinazoline derivatives have shown significant promise.
Comparative Analysis of Biological Activity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. Halogen substitutions, particularly chlorine, can significantly influence the potency and selectivity of these compounds. The following tables summarize the cytotoxic activities of various chloro-substituted and other relevant quinazoline analogs against a range of cancer cell lines.
Cytotoxic Activity of 2,4-Disubstituted Quinazoline Analogs
The substitution pattern at the 2 and 4 positions of the quinazoline ring is a critical determinant of cytotoxic activity. Many potent anticancer agents feature an amino or substituted amino group at the C4 position, while the C2 position is often a site for introducing diverse functionalities to modulate activity and target specificity.
| Compound ID | 2-Substituent | 4-Substituent | 8-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | -NH-(CH2)2-N(CH3)2 | -H | CNE-2 | 9.3 ± 0.2 | [1] |
| 2 | -Cl | -NH-(CH2)3-N(CH3)2 | -H | CNE-2 | 11.4 ± 0.1 | [1] |
| 3 | -Cl | -NH-c-hexyl | -H | HCT-116 | 7.03 | [2] |
| 4 | -Aryl | -NH-Aryl | -H | HCT-116 | 2.44 - 9.43 | [2] |
| 5 | -Cl | 4-Hydrazinyl | -H | - | - | [2] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Influence of 8-Position Substitution
While less frequently explored than the 2 and 4 positions, substitution at the 8-position of the quinazoline ring can also impact biological activity. The presence of a halogen, such as chlorine, at this position has been shown to be important for the antimicrobial and cytotoxic activities of some quinazolinone derivatives.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of quinazoline derivatives.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.[4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinazoline analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.
-
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
-
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After incubation, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 510 nm.
-
Data Analysis: IC50 values are calculated as in the MTT assay.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.
General Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of novel quinazoline compounds.
Caption: Workflow for In Vitro Cytotoxicity Evaluation.
Structure-Activity Relationship (SAR) Insights
Based on the available data for chloro-substituted and other quinazoline analogs, the following SAR insights can be drawn:
-
Position 4: Substitution with an amino or a substituted amino group at the 4-position is a common feature of many biologically active quinazolines. The nature of the substituent on the amino group can significantly impact potency and selectivity.
-
Position 2: The 2-position is a versatile site for modification. The presence of a chlorine atom at this position provides a reactive handle for the synthesis of a wide range of derivatives through nucleophilic substitution.
-
Position 8: While less studied, the presence of a halogen, including chlorine, at the 8-position has been associated with enhanced antimicrobial and cytotoxic activity in some quinazolinone series.[3] This suggests that a chloro substituent at this position in a 2,4-dichloroquinazoline scaffold could potentially contribute to biological activity.
-
Overall Substitution Pattern: The combination of substituents at positions 2, 4, and 8 will likely result in a complex interplay of electronic and steric effects that will ultimately determine the compound's biological profile. The electron-withdrawing nature of the three chloro atoms in a hypothetical this compound would significantly alter the electronic properties of the quinazoline ring system, which could lead to novel biological activities.
Conclusion and Future Directions
While direct experimental data on this compound analogs is scarce, the analysis of structurally related compounds provides valuable insights into the potential structure-activity relationships. The quinazoline scaffold remains a highly privileged structure in medicinal chemistry, and further exploration of polysubstituted analogs, including those with multiple halogen substituents, is warranted.
Future research should focus on the synthesis and biological evaluation of a focused library of 2,4,8-trisubstituted quinazolines to elucidate the specific contributions of each substituent to the overall activity profile. Such studies will be instrumental in the development of novel and potent therapeutic agents based on the quinazoline core.
References
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 2,4,8-Trichloroquinazoline
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 2,4,8-Trichloroquinazoline serves as a crucial intermediate for the development of a wide range of therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform laboratory practice and scale-up considerations.
Method A: One-Pot Synthesis from o-Aminobenzonitrile Derivatives
This modern approach offers a direct route to the this compound core through a one-pot reaction. The methodology, derived from patent literature, involves the reaction of an appropriately substituted o-aminobenzonitrile with triphosgene in the presence of a catalyst.
Experimental Protocol
A solution of a substituted o-aminobenzonitrile (1 equivalent) in an appropriate solvent such as chlorobenzene is treated with triphosgene (BTC) (1 equivalent) in the presence of a catalyst, typically a phosphine oxide derivative like triphenylphosphine oxide, and a mild base such as triethylamine. The reaction mixture is heated at a temperature ranging from 100 to 130°C for a period of 2 to 4 hours[1]. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard laboratory techniques.
Method B: Traditional Two-Step Synthesis via a Quinazolinone Intermediate
This classical and widely employed method involves the initial construction of a quinazolinone ring system, followed by a chlorination step to yield the final product.
Step 1: Synthesis of 8-Chloroquinazolin-4(3H)-one
The synthesis begins with the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, such as formamide.
Experimental Protocol: A mixture of 2-amino-3-chlorobenzoic acid (1 equivalent) and an excess of formamide (10-20 equivalents) is heated to 150-160°C for 2 to 4 hours in a round-bottom flask equipped with a reflux condenser[2]. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol to yield pure 8-chloroquinazolin-4(3H)-one[2].
Step 2: Chlorination of 8-Chloroquinazolin-4(3H)-one
The intermediate is then chlorinated to afford this compound.
Experimental Protocol: The 8-chloroquinazolin-4(3H)-one (1 equivalent) is heated under reflux with an excess of phosphorus oxychloride (POCl₃). The reaction temperature is typically maintained between 70 and 90°C[3][4]. The addition of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the chlorination process. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water, and the precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic methods.
| Parameter | Method A: One-Pot Synthesis | Method B: Two-Step Synthesis |
| Starting Materials | Substituted o-aminobenzonitrile, Triphosgene | 2-amino-3-chlorobenzoic acid, Formamide, POCl₃ |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 100-130°C[1] | Step 1: 150-160°C[2], Step 2: 70-90°C[3][4] |
| Reaction Time | 2-4 hours[1] | Step 1: 2-4 hours[2], Step 2: Varies |
| Reported Yield | Can be high (up to 95% for similar derivatives)[1] | Yields can vary based on specific conditions |
| Key Reagents | Triphosgene (highly toxic) | POCl₃ (corrosive) |
Visualizing the Synthetic Approaches
To better illustrate the processes, the following diagrams outline the logical workflow and a representative reaction pathway.
Caption: Logical workflow for comparing synthesis methods.
Caption: Representative pathway for the two-step synthesis.
References
Comparative Cytotoxicity of Chloro-Substituted Quinazoline Derivatives on Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents. The substitution pattern on the quinazoline core plays a crucial role in modulating their biological efficacy. This guide provides a comparative analysis of the cytotoxic effects of various chloro-substituted quinazoline derivatives on different cancer cell lines.
Disclaimer: Despite a thorough search, no specific cytotoxic data for 2,4,8-trichloroquinazoline was found in the reviewed literature. Therefore, this guide presents data on other structurally related mono-, di-, and tri-chloro-substituted quinazoline derivatives to provide a relevant comparative context for researchers investigating the potential of halogenated quinazolines in oncology.
Quantitative Cytotoxicity Data
The cytotoxic activity of various chloro-substituted quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Monochloro-Substituted | 2-chloro-4-anilinoquinazoline-chalcone 14g | K-562 (Leukemia) | 0.622[1][2][3] |
| RPMI-8226 (Leukemia) | < 1.81[1][2][3] | ||
| HCT-116 (Colon) | < 1.81[1][2][3] | ||
| LOX IMVI (Melanoma) | < 1.81[1][2][3] | ||
| MCF7 (Breast) | < 1.81[1][2][3] | ||
| Dichloro-Substituted | 3,4-dichloro moiety containing indole–triazole scaffold 8b | Hep-G2 (Liver) | Comparable to Doxorubicin[4] |
| 3,7-bis(4-chlorophenyl)bis([4][5][6]triazolo)[4,3-a : 4′,3′-c]quinazoline (2d) | MCF-7 (Breast) | 106.30[4] | |
| Triamine Derivatives | Quinazoline-2,4,6-triamine derivative 3e | HCT-15 (Colon) | 4.5 - 15.5[7] |
| SKOV-3 (Ovarian) | 4.5 - 15.5[7] | ||
| MDA-MB-231 (Breast) | 4.5 - 15.5[7] | ||
| Quinazoline-2,4,6-triamine derivative 3f | HCT-15 (Colon) | 4.5 - 15.5[7] | |
| SKOV-3 (Ovarian) | 4.5 - 15.5[7] | ||
| MDA-MB-231 (Breast) | 4.5 - 15.5[7] |
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a widely adopted colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is serially diluted in the culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
Conclusion
While direct cytotoxic data for this compound remains elusive, the broader class of chloro-substituted quinazoline derivatives demonstrates significant potential as anticancer agents. The position and number of chlorine atoms on the quinazoline ring, as well as other substitutions, markedly influence their cytotoxic potency against various cancer cell lines. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its specific cytotoxic profile and mechanism of action, which may contribute to the development of novel and effective cancer therapeutics.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of 2,4,8-Trichloroquinazoline and similar scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their pharmacological profiles. Among these, halogen substitutions, particularly chlorine, have been shown to significantly influence the potency and selectivity of these compounds. This guide provides a head-to-head comparison of quinazoline derivatives bearing chlorine substituents at the 2, 4, and 8-positions, with a focus on their anticancer activities.
While direct comparative data for 2,4,8-trichloroquinazoline is limited in the current scientific literature, this guide synthesizes available data on mono- and di-chloro-substituted quinazolines to infer the structure-activity relationships (SAR) and potential therapeutic utility of this substitution pattern. The information presented is intended to aid researchers in the rational design of novel quinazoline-based therapeutic agents.
Data Presentation: Anticancer Activity of Chloro-Substituted Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of various chloro-substituted quinazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 2-Chloro-4-anilinoquinazoline Chalcone (14g) | 2-Chloro, 4-Anilino | K-562 (Leukemia) | 0.622 | [1][2][3] |
| RPMI-8226 (Leukemia) | <1.81 | [1][2][3] | ||
| HCT-116 (Colon Cancer) | <1.81 | [1][2][3] | ||
| LOX IMVI (Melanoma) | <1.81 | [1][2][3] | ||
| MCF7 (Breast Cancer) | <1.81 | [1][2][3] | ||
| 6-Halo-2-phenyl-4-anilinoquinazoline (10b) | 4-Anilino, 6-Halo | HCT-116 (Colon Cancer) | 2.8 | [4] |
| T98G (Glioblastoma) | 2.0 | [4] | ||
| 2-Substituted-4-aminoquinazoline (8c) | 2-Substituted, 4-Amino | K562 (Leukemia) | 2.03 | [5] |
| 2-Substituted-4-aminoquinazoline (8a) | 2-Substituted, 4-Amino | HeLa (Cervical Cancer) | 3.05 | [5] |
| 2-Substituted-4-aminoquinazoline (8b) | 2-Substituted, 4-Amino | K562 (Leukemia) | 3.31 | [5] |
| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline (2a) | 4-Arylamino, 6-Substituted | EGFR (Wild Type) | 0.00506 | [6] |
| Quinazolinone Derivative (4) | Quinazolinone | Caco-2 (Colon Cancer) | 23.31 | [7][8] |
| HepG2 (Liver Cancer) | 53.29 | [7][8] | ||
| MCF-7 (Breast Cancer) | 72.22 | [7][8] | ||
| 6-Bromo-2-thio-3-phenylquinazolin-4(3H)-one (8a) | 6-Bromo, 2-Thio | MCF-7 (Breast Cancer) | 15.85 | [9] |
| SW480 (Colon Cancer) | 17.85 | [9] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer quinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinazoline derivatives) and a vehicle control (such as DMSO). The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[7][8][9]
Mandatory Visualization
Signaling Pathway
Caption: EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Position 2: Modifications at the 2-position of the quinazoline ring can significantly impact activity. The introduction of a chloro-substituent, as seen in 2-chloro-4-anilinoquinazoline derivatives, often serves as a reactive handle for further chemical modifications to introduce diverse functionalities. Structure-activity relationship studies have shown that various substitutions at this position can lead to potent anticancer agents.[10]
-
Position 4: The 4-position is a critical site for interaction with many biological targets, particularly protein kinases. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors, including several FDA-approved drugs.[11][12] The presence of a chlorine atom on the anilino ring, often at the meta- or para-position, has been shown to enhance inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR).
-
Position 8: While less explored compared to the 2- and 4-positions, substitutions at the 8-position can also influence the biological activity of quinazoline derivatives. An 8-chloro substitution, for instance, could potentially modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. However, more research is needed to fully elucidate the role of substitutions at this position.
Conclusion
This guide provides a comparative overview of chloro-substituted quinazoline scaffolds in the context of anticancer drug design. While direct experimental data on this compound is scarce, the analysis of related chloro-substituted derivatives offers valuable insights into the structure-activity relationships governing their biological activity. The presented data and protocols can serve as a valuable resource for researchers working on the design and development of novel quinazoline-based therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully understand its potential in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,8-Trichloroquinazoline: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. 2,4,8-Trichloroquinazoline, a halogenated heterocyclic compound, requires careful handling and adherence to established hazardous waste protocols due to its presumed toxicological profile based on structurally similar chemicals. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection may be necessary if there is a risk of generating dust or aerosols.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[5] The following steps outline the process for accumulating and preparing the waste for collection.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7]
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and compatible liquid waste container. Do not mix this waste with other solvent streams unless compatibility has been confirmed.[5]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[6] The container must be in good condition with a secure, screw-on cap.[8]
-
Ensure the container material is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is often a suitable choice.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[9]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and vital for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound."[5]
-
List all other components in the container, including solvents, with their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
Step 4: Storage Pending Disposal
Proper storage of hazardous waste within the laboratory is critical to prevent accidents.
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA).[6] This area should be near the point of generation and under the control of laboratory personnel.[6]
-
The SAA should have secondary containment to capture any potential leaks.[8]
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents and bases.[1][9]
-
Regularly inspect the SAA for any signs of container leakage or deterioration.[6]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Follow all institutional procedures for waste collection and documentation.
-
Do not accumulate hazardous waste for longer than the permitted time frame (typically 90 days from the accumulation start date, though this can vary by jurisdiction).[8]
Data Presentation: Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presumed toxicity based on analogous chlorinated compounds.[1][2][3] |
| Disposal Method | High-Temperature Incineration | Common and appropriate for chlorinated organic compounds.[5] |
| Container Type | Chemically compatible, leak-proof with a secure lid. | Prevents spills and reactions.[6][8] |
| Labeling Requirements | "Hazardous Waste," full chemical name, all components and concentrations, accumulation date. | Regulatory compliance and safety.[5][7] |
| Storage Location | Designated, secure Satellite Accumulation Area (SAA) with secondary containment. | Prevents accidental release and exposure.[6][8] |
| Prohibited Actions | Drain disposal, disposal in regular trash, mixing with incompatible waste streams. | Prevents environmental contamination and dangerous chemical reactions.[4][5][7] |
Experimental Protocols
No experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory level are recommended. The standard and safest procedure is the collection and subsequent disposal by a licensed hazardous waste management service, typically via high-temperature incineration.[5] Attempting to neutralize such compounds without a validated protocol can lead to the generation of other hazardous byproducts and poses a significant safety risk.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2,4,8-Trichloroquinazoline
This guide provides crucial safety, handling, and disposal protocols for 2,4,8-Trichloroquinazoline, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally analogous chemicals, including other chlorinated quinazolines and heterocyclic compounds.
Hazard Assessment and Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include toxicity if ingested, skin and eye irritation, and potential harm to aquatic life.[1][2][3] All personnel must be thoroughly trained in handling hazardous chemicals before working with this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[5] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat is required. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound to contain potential contamination.
2. Handling the Compound:
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Use disposable labware (e.g., weighing paper, pipette tips) to minimize cross-contamination.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid the formation of dust or aerosols.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
For a liquid spill, absorb with a chemical absorbent pad or inert material.
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "contaminated gloves," "solution in methanol").
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Disposal:
-
Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[1]
-
High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
